molecular formula C10H14ClNO2 B8206997 (R)-2-Amino-2-phenylbutanoic acid hydrochloride

(R)-2-Amino-2-phenylbutanoic acid hydrochloride

Numéro de catalogue: B8206997
Poids moléculaire: 215.67 g/mol
Clé InChI: CFJWRBRHIGYHTE-HNCPQSOCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(R)-2-Amino-2-phenylbutanoic acid hydrochloride ( 2829279-62-9) is the enantiopure hydrochloride salt of a chiral phenyl-substituted gamma-amino acid with significant relevance in neuroscience and medicinal chemistry research. With a molecular formula of C 10 H 14 ClNO 2 and a molecular weight of 215.68 g/mol, this compound serves as a key intermediate in organic synthesis and pharmaceutical development . This compound is a configurational isomer of Phenibut (β-Phenyl-γ-aminobutyric acid), a known central nervous system (CNS) depressant and GABA analogue . The (R)-enantiomer is the pharmacologically active form, demonstrating stereoselective binding as a full agonist at the GABAB receptor, though with significantly lower affinity (IC50 = 177 μM) compared to drugs like baclofen . Unlike its racemic counterpart, the (R)-enantiomer allows researchers to investigate stereospecific effects on neurotransmitter systems. It also functions as a gabapentinoid by binding to and blocking the α2δ subunit-containing voltage-dependent calcium channels (Ki = 92 μM for the (R)-enantiomer), a mechanism shared with pregabalin and gabapentin . In pharmaceutical research, this compound and its derivatives are valuable intermediates. Synthetic applications include its use in the preparation of therapeutics such as trimebutine, a digestive tract motility regulator, where it undergoes esterification and aminomethylation to form key precursors . The chiral nature of the molecule also makes it a candidate for resolution studies, where techniques like diastereomeric salt formation with chiral acids such as 2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid are employed to separate enantiomers . Handling & Safety: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Suggested storage conditions are in an inert atmosphere at room temperature . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Propriétés

IUPAC Name

(2R)-2-amino-2-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-10(11,9(12)13)8-6-4-3-5-7-8;/h3-7H,2,11H2,1H3,(H,12,13);1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJWRBRHIGYHTE-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C1=CC=CC=C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

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Updating the COPD Application

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Detailing the Synthesis

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Elaborating the Protocol

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Defining the Separation

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Executive Summary

In the rapidly evolving landscape of modern drug discovery, unnatural amino acids have emerged as indispensable building blocks for designing proteolytically stable peptidomimetics and complex dual-pharmacology therapeutics. (R)-2-Amino-2-phenylbutanoic acid hydrochloride (CAS: 2829279-62-9) is a prime example of an α,α -disubstituted amino acid that imparts profound structural rigidity and steric shielding to target molecules.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will dissect the causality behind its physicochemical properties, detail a self-validating synthetic protocol for its isolation, and explore its critical role in advanced therapeutic applications such as M3 Antagonist–PDE4 Inhibitor (MAPI) compounds [2.7].

Physicochemical Profiling & Structural Causality

The utility of (R)-2-Amino-2-phenylbutanoic acid hydrochloride is directly dictated by its unique molecular architecture. The presence of both a phenyl ring and an ethyl group on the α -carbon creates an environment of intense steric hindrance, which is highly sought after in medicinal chemistry to prevent enzymatic degradation[1].

Quantitative Data Summary
PropertyValueCausality / Formulation Significance
IUPAC Name (2R)-2-amino-2-phenylbutanoic acid;hydrochlorideDefines the absolute (R) stereochemistry at the α -carbon, critical for chiral target binding.
CAS Number 2829279-62-9 (HCl salt)Unique identifier for the enantiopure hydrochloride salt.
Molecular Weight 215.68 g/mol Low molecular weight allows for efficient incorporation into larger peptide sequences without violating Lipinski's rules.
Boiling Point 312.1 °C at 760 mmHg (Free base)Indicates high thermal stability, permitting its use in high-temperature coupling reactions.
Density ~1.16 g/cm³ (Free base)Standard packing density, optimal for solid-phase peptide synthesis (SPPS) resin loading.
Solubility Soluble in H₂O, MethanolCritical Choice: The free base is highly lipophilic and poorly soluble in water. Utilizing the HCl salt protonates the amine, drastically enhancing aqueous solubility for downstream synthetic manipulations.

Enantioselective Synthesis & Isolation

Synthesizing α,α -disubstituted amino acids is notoriously difficult due to the steric crowding at the reaction center. The most reliable method to obtain the enantiopure (R)-isomer is through the high-pressure alkaline hydrolysis of its corresponding hydantoin derivative, (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione (often referred to as (R)-Nirvanol)[2].

Step-by-Step Methodology: High-Pressure Hydantoin Hydrolysis

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity at every phase.

  • Reagent Preparation: Solubilize 17.12 g (0.428 mol) of NaOH in 74 mL of deionized water within a high-pressure autoclave vessel.

    • Causality: A massive excess of base (approx. 4.3 equivalents) is required to drive the equilibrium of the highly sterically hindered amide hydrolysis. Standard atmospheric hydrolysis will fail to open the hydantoin ring[3].

  • Substrate Addition: Add 20.0 g (0.098 mol) of (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione in portions to the alkaline solution.

  • High-Pressure Hydrolysis: Seal the autoclave and heat the reaction mixture to 130 °C under continuous mechanical stirring for 48 hours.

    • Self-Validation (IPC 1): After 48 hours, cool the reactor to 25 °C, extract a 50 µL aliquot, neutralize, and analyze via LC-MS. The reaction is validated as complete only when the hydantoin starting material peak (m/z ~204) is < 1% relative to the product.

  • Primary Purification: Adjust the pH of the cooled mixture to 7.0 using 6 M HCl. Wash the aqueous phase with ethyl acetate (3 × 100 mL) to extract unreacted organics and lipophilic impurities. Discard the organic layer.

  • Acidification & Salt Formation: Dilute the aqueous phase with 300 mL of water and cool to 0 °C in an ice bath. Slowly add 12 M HCl (approx. 50 mL) until the pH reaches exactly 1.0.

    • Self-Validation (IPC 2): Verify pH = 1.0 using a calibrated pH meter. At this pH, the zwitterion is fully protonated to the hydrochloride salt, ensuring complete dissolution in the aqueous phase and preventing premature precipitation[3].

  • Isolation: Lyophilize the acidic aqueous solution or perform a controlled crystallization by adding an anti-solvent (e.g., cold acetone) to precipitate the pure (R)-2-Amino-2-phenylbutanoic acid hydrochloride. Dry under vacuum at 40 °C.

SyntheticWorkflow N1 (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione (Starting Material) N2 Alkaline Hydrolysis (NaOH, H2O, 130°C, 48h) N1->N2 N3 Intermediate Sodium Salt (Aqueous Phase) N2->N3 N4 Acidification & Precipitation (12M HCl, pH 1.0) N3->N4 N5 (R)-2-Amino-2-phenylbutanoic acid HCl (Final Product) N4->N5

Workflow for the enantioselective synthesis of (R)-2-Amino-2-phenylbutanoic acid HCl.

Analytical Characterization: Chiral Resolution

To guarantee the enantiomeric excess (ee) of the synthesized (R)-enantiomer, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is mandatory[4].

Protocol: Chiral HPLC for Enantiomeric Purity
  • Column Selection: Chiralcel AD (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

    • Causality: The bulky phenyl ring of the amino acid engages in robust π−π stacking, while the amine/carboxylic acid groups form hydrogen bonds with the carbamate derivatized amylose. This differential interaction provides exceptional resolution between the (R) and (S) enantiomers[5].

  • Mobile Phase: 5% Isopropanol in Hexanes (Isocratic elution).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm and 254 nm.

  • Self-Validation Standard: Prior to analyzing the synthesized batch, inject a racemic standard of 2-Amino-2-phenylbutanoic acid. The system is validated for use only when baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomeric peaks.

Strategic Applications in Drug Design

The unique physicochemical properties of (R)-2-Amino-2-phenylbutanoic acid hydrochloride make it a highly prized asset in advanced medicinal chemistry, supported by authoritative research from [6].

MAPI Dual Pharmacology (COPD Therapeutics)

Chronic Obstructive Pulmonary Disease (COPD) therapies are increasingly moving toward dual-pharmacology molecules, such as M3 Antagonist–PDE4 Inhibitor (MAPI) compounds. A major hurdle in developing these single-molecule dual-therapies is the chemical instability of the ester linkages connecting the two pharmacophores, which are rapidly cleaved by plasma esterases[6].

By incorporating (R)-2-Amino-2-phenylbutanoic acid into the molecular backbone, chemists exploit the immense steric bulk of the α -ethyl and α -phenyl groups. This bulk acts as a physical shield, blocking esterase access to adjacent vulnerable bonds, thereby drastically improving the in vivo half-life of the drug while maintaining a balanced bronchodilator and anti-inflammatory profile[7].

PharmacologicalRole Core alpha,alpha-Disubstituted Core (Phenyl & Ethyl Groups) Steric Intense Steric Shielding at alpha-Carbon Core->Steric Protease Resistance to Enzymatic Cleavage (Esterases) Steric->Protease Stability Enhanced In Vivo Plasma Stability Protease->Stability MAPI MAPI Dual Pharmacology Efficacy (COPD) Stability->MAPI

Mechanistic pathway of steric shielding in MAPI dual pharmacology compounds.

Photoredox Decarboxylative Elimination

Beyond peptidomimetics, N-Acyl derivatives of this amino acid serve as excellent substrates for photoinduced Kochi decarboxylative elimination. Utilizing an acridinium photocatalyst (e.g., Mes-2,7-Me2-Acr-Ph+ BF4–) and Cu(OAc)2 as a terminal oxidant, the carboxylic acid moiety is cleanly cleaved under visible light to yield valuable enamide and enecarbamate building blocks, bypassing the need for toxic lead tetraacetate reagents[8].

Conclusion

(R)-2-Amino-2-phenylbutanoic acid hydrochloride is far more than a simple chiral building block; it is a structural tool that allows drug developers to engineer steric resistance directly into therapeutic backbones. By mastering its high-pressure synthesis, chiral resolution, and strategic implementation, researchers can overcome critical pharmacokinetic bottlenecks in modern drug discovery.

References
  • Optimization of M3 Antagonist–PDE4 Inhibitor (MAPI) Dual Pharmacology Molecules for the Treatment of COPD - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Photoinduced Kochi Decarboxylative Elimination for the Synthesis of Enamides and Enecarbamates from N-Acyl Amino Acids - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and Stereochemistry of (R)-2-Amino-2-phenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the crystal structure and stereochemical assignment of (R)-2-Amino-2-phenylbutanoic acid hydrochloride. As a crucial chiral building block in synthetic organic chemistry and pharmaceutical development, a thorough understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and ensuring stereochemical purity. This document outlines the experimental methodologies and expected structural features, offering a comprehensive framework for the solid-state characterization of this and related compounds.

Introduction: The Significance of Chirality and Crystal Structure

(R)-2-Amino-2-phenylbutanoic acid is a non-proteinogenic amino acid characterized by a chiral quaternary carbon center. Its hydrochloride salt is often the preferred form for handling and formulation due to its enhanced stability and solubility. The precise spatial arrangement of the phenyl, ethyl, amino, and carboxylic acid groups dictates its interaction with other chiral molecules, a fundamental aspect of its biological activity.

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions. This information is critical for:

  • Absolute Stereochemical Confirmation: Unambiguously assigning the (R) or (S) configuration of the chiral center.

  • Conformational Analysis: Determining the preferred orientation of the constituent functional groups in the solid state.

  • Understanding Intermolecular Forces: Identifying and characterizing the hydrogen bonding networks and other non-covalent interactions that govern the crystal packing.

  • Polymorph Identification: Differentiating between different crystalline forms of the same compound, which can have significant implications for physical properties such as solubility and bioavailability.

This guide will detail the necessary steps to achieve a comprehensive structural understanding of (R)-2-Amino-2-phenylbutanoic acid hydrochloride, from synthesis and crystallization to advanced structural and stereochemical analysis.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating the crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of (R)-2-Amino-2-phenylbutanoic acid hydrochloride

The synthesis of the free amino acid can be achieved through various established routes, often starting from a chiral precursor to ensure enantiopurity. One common method involves the hydrolysis of a corresponding hydantoin derivative. The hydrochloride salt is then typically prepared by treating a solution of the purified (R)-2-Amino-2-phenylbutanoic acid with hydrochloric acid.

Experimental Protocol: Preparation of the Hydrochloride Salt

  • Dissolution: Dissolve the enantiomerically pure (R)-2-Amino-2-phenylbutanoic acid in a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.

  • Precipitation/Crystallization: The hydrochloride salt will precipitate from the solution. The rate of cooling and the choice of solvent can influence the size and quality of the resulting crystals. For single-crystal growth, slow evaporation of the solvent or vapor diffusion techniques are often employed.

  • Isolation and Drying: The crystalline product is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Single Crystal Growth

Obtaining a single crystal of suitable size and quality is often the most challenging step. For amino acid hydrochlorides, slow evaporation from aqueous or alcoholic solutions is a common and effective method.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Prepare a Saturated Solution: Dissolve the synthesized (R)-2-Amino-2-phenylbutanoic acid hydrochloride in a suitable solvent (e.g., water, ethanol, or a mixture) at a slightly elevated temperature to create a saturated or near-saturated solution.

  • Filtration: Filter the hot solution through a fine filter to remove any particulate matter.

  • Slow Cooling and Evaporation: Transfer the clear solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

  • Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution.

Crystallographic Analysis: Deciphering the Three-Dimensional Structure

With a suitable single crystal, the next step is to perform X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal. A beam of X-rays is diffracted by the electrons of the atoms in the crystal, and the resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final crystal structure.

Expected Crystallographic Parameters

While the specific crystal structure of (R)-2-Amino-2-phenylbutanoic acid hydrochloride is not publicly available as of this writing, we can infer expected parameters based on a closely related compound, (R)-α-methylphenylalanine methylester hydrochloride monohydrate [1][2][3]. The presence of a single enantiomer dictates that the crystal will crystallize in a chiral space group.

Parameter Expected Value (based on proxy) Significance
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁A common chiral space group.
a (Å) ~12.8Unit cell dimension.
b (Å) ~6.9Unit cell dimension.
c (Å) ~8.0Unit cell dimension.
β (°) ~109Angle of the unit cell.
Z 2Number of molecules in the unit cell.

Table 1: Expected crystallographic parameters for (R)-2-Amino-2-phenylbutanoic acid hydrochloride, based on data from a structurally similar compound.[1][2][3]

Molecular Conformation and Intermolecular Interactions

The crystal structure will reveal the preferred conformation of the molecule in the solid state. Key features to analyze include the torsion angles of the phenyl and ethyl groups relative to the amino acid backbone.

Furthermore, the hydrochloride salt structure will be dominated by a network of hydrogen bonds. The protonated amino group (–NH₃⁺) and the carboxylic acid group (–COOH) are strong hydrogen bond donors, while the chloride ion (Cl⁻) and the carbonyl oxygen are strong hydrogen bond acceptors. These interactions will play a crucial role in the overall crystal packing.

Diagram: Experimental Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-Ray Diffraction cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of (R)-2-Amino-2- phenylbutanoic acid HCl crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization Purified Compound mounting Crystal Mounting crystallization->mounting High-Quality Single Crystal data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Unit Cell & Space Group) data_collection->processing Diffraction Data solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Final Structure Validation refinement->validation

Caption: Workflow for the determination of the crystal structure.

Stereochemical Characterization: Confirming the (R)-Configuration

While X-ray crystallography can provide the absolute configuration, other spectroscopic techniques are essential for confirming the stereochemical purity of the bulk material and for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the overall structure and purity of a compound. For chiral molecules, specialized NMR techniques can be used to determine enantiomeric excess. This often involves the use of a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, and enantiomers will produce mirror-image spectra. By comparing the experimental CD spectrum of the synthesized compound with that of a known standard or with theoretical calculations, the absolute configuration can be confirmed.

Diagram: Logic of Stereochemical Assignment

G cluster_methods Analytical Methods cluster_info Derived Information cluster_conclusion Conclusion xrd Single-Crystal X-Ray Diffraction abs_config Absolute Configuration (e.g., Flack Parameter) xrd->abs_config cd Circular Dichroism Spectroscopy spec_sign Specific Spectral Signature (e.g., Positive/Negative Cotton Effect) cd->spec_sign nmr Chiral NMR enant_purity Enantiomeric Purity nmr->enant_purity final_assignment Confirmed (R)-Stereochemistry and High Enantiopurity abs_config->final_assignment spec_sign->final_assignment enant_purity->final_assignment

Sources

(R)-2-Amino-2-phenylbutanoic acid hydrochloride safety data sheet and handling guidelines

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of (R)-2-Amino-2-phenylbutanoic acid hydrochloride

Introduction

(R)-2-Amino-2-phenylbutanoic acid hydrochloride is a chiral amino acid derivative utilized in specialized research and development, particularly in medicinal chemistry and the synthesis of complex organic molecules. As with any research chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

This guide provides an in-depth analysis of the safety considerations and handling procedures for (R)-2-Amino-2-phenylbutanoic acid hydrochloride. It is designed for researchers, scientists, and drug development professionals who may work with this compound.

A Note on Data Availability: It is important to note that a comprehensive, officially registered Safety Data Sheet (SDS) specifically for (R)-2-Amino-2-phenylbutanoic acid hydrochloride (CAS No. 2829279-62-9) is not consistently available across public databases. In such instances, the established principles of chemical safety dictate that the hazard profile of the parent compound, in this case, 2-Amino-2-phenylbutyric acid, should be adopted. This guide is therefore constructed upon this precautionary principle, utilizing the harmonized GHS data for the parent molecule to inform best practices for the hydrochloride salt.

Section 1: Hazard Identification and Classification

The primary hazards associated with this compound are based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data aggregated for its parent molecule, 2-Amino-2-phenylbutyric acid. The hydrochloride salt should be handled, at a minimum, with the same precautions.

The classification indicates that the compound is an irritant to the skin and eyes and may cause respiratory irritation.[1][2]

GHS Classification Summary

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2 alt text Warning H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2 alt text Warning H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3 alt text Warning H335: May cause respiratory irritation.[1][2]

The logical flow from the compound's intrinsic properties to the required safety measures is visualized below.

GHS_Logic cluster_properties Intrinsic Properties cluster_hazards GHS Hazard Classification cluster_ppe Resulting PPE Requirement Prop Chemical Nature: (R)-2-Amino-2-phenylbutanoic acid hydrochloride H315 H315: Skin Irritant Prop->H315 Leads to H319 H319: Eye Irritant Prop->H319 Leads to H335 H335: Respiratory Irritant Prop->H335 Leads to Gloves Impervious Gloves (e.g., Nitrile) H315->Gloves LabCoat Lab Coat H315->LabCoat Goggles Safety Goggles (EN166 Standard) H319->Goggles Ventilation Fume Hood / LEV H335->Ventilation

Caption: Logic diagram linking chemical properties to GHS hazards and required PPE.

Section 2: Physical and Chemical Properties

Accurate physical and chemical data are essential for designing experiments and for risk assessment. Data for the specific (R)-hydrochloride salt is limited, but properties for the racemate hydrochloride and the parent amino acid are provided for reference.

PropertyValueSource / Comments
Molecular Formula C₁₀H₁₄ClNO₂[3][4]
Molecular Weight 215.68 g/mol [3]
Appearance White to light yellow solid/crystalline powder[5]
Melting Point Data is inconsistent. A value of 39 - 42 °C is reported for a related compound, while the parent free amino acid melts at 276-280 °C.[5] Users should verify the melting point for their specific batch.
Boiling Point 312.1°C at 760 mmHg (for 2-amino-2-phenylbutyric acid hydrochloride)[4]
Solubility No quantitative data available. Generally soluble in water.[6]
Storage Temperature Inert atmosphere, room temperature.[3]

Section 3: Safe Handling and Storage Protocols

The causality behind these protocols is to minimize exposure through inhalation, skin contact, and eye contact, thereby mitigating the risks of irritation.

Engineering Controls

The primary line of defense is to control exposure at the source.

  • Ventilation: All weighing and handling of the solid material should be conducted in a certified chemical fume hood or a ventilated balance enclosure. This is crucial to prevent inhalation of airborne dust particles, addressing the H335 respiratory irritation hazard.[7]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be required for procedures with a high risk of splashing.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been properly inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Skin and Body Protection: A standard laboratory coat must be worn at all times. For larger quantities, additional protective clothing may be necessary to prevent skin exposure.[5]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. If engineering controls are not available or are insufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

Hygiene Measures
  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas.[7]

  • Contaminated clothing should be removed and washed before reuse.

Storage Procedures
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Keep away from strong oxidizing agents and strong acids.[5][7]

The following workflow illustrates the decision-making process for safely handling the compound.

Handling_Workflow Start Start: Prepare to Handle Compound PPE Don Required PPE: - Goggles - Lab Coat - Nitrile Gloves Start->PPE Assess Assess Task: Weighing, transfer, or reaction setup? Weighing Use Ventilated Enclosure or Fume Hood Assess->Weighing Solid Handle Perform Chemical Manipulation Assess->Handle In Solution Weighing->Handle PPE->Assess SpillCheck Spill Occurred? Handle->SpillCheck Cleanup Follow Spill Cleanup Protocol (Section 4) SpillCheck->Cleanup Yes Store Return to Storage: Tightly sealed, cool, dry, ventilated SpillCheck->Store No Cleanup->Store Waste Dispose of Contaminated Waste & Gloves Store->Waste Wash Wash Hands Thoroughly Waste->Wash End End Wash->End

Caption: Step-by-step workflow for the safe handling of the compound in a lab setting.

Section 4: First-Aid and Accidental Release Measures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention.[7]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[7]

Accidental Release Measures

The primary objective is to contain the spill safely and prevent it from spreading or becoming airborne.

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear the appropriate PPE as described in Section 3, including respiratory protection (N95 mask) if dust is present. Avoid breathing dust.

  • Containment and Cleanup: For a small dry spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne. For larger spills, follow institutional procedures.

  • Environmental Precautions: Do not let the product enter drains or waterways.

Section 5: Toxicological and Ecotoxicological Information

Toxicological Information

Specific toxicological data for (R)-2-Amino-2-phenylbutanoic acid hydrochloride is largely unavailable. The hazard classification is based on irritation potential.

  • Acute Toxicity: No data available. The compound is classified as "Harmful if swallowed" in some SDS for related structures, and this should be assumed as a precaution.[7]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1][6]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the compound in these categories. It is not listed as a carcinogen by IARC, NTP, or OSHA.[6]

Ecotoxicological Information

No specific data regarding the environmental impact of this compound is available. As a standard practice for all laboratory chemicals, releases into the environment must be avoided.

Section 6: Disposal Considerations

All chemical waste must be handled and disposed of in accordance with federal, state, and local environmental control regulations.

  • Chemical Waste: Dispose of the material by sending it to a licensed chemical waste disposal facility. Do not dispose of it with household garbage or allow it to reach the sewage system.[6]

  • Contaminated Packaging: Empty containers may retain product residue. They should be triple-rinsed (or equivalent) and disposed of as chemical waste.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89317, 2-Amino-2-phenylbutyric acid. Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-2-AMINO-2-PHENYLBUTANOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Industry classifications. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Related substances. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Harmonised classifications. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Overview - (±)-2-amino-2-phenylbutyric acid. Retrieved from [Link]

  • Chemsrc. (2025, August 25). CAS#:94107-58-1 | 2-amino-2-phenylbutyric acid hydrochloride. Retrieved from [Link]

Sources

Role of (R)-2-Amino-2-phenylbutanoic acid hydrochloride in unnatural amino acid libraries

Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Proteolytic Resilience and Conformational Pre-Organization in Unnatural Amino Acid Libraries: The Role of (R)-2-Amino-2-phenylbutanoic acid hydrochloride

Executive Summary

The transition from native peptides to highly optimized peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids (UAAs). Among these, α,α -disubstituted amino acids represent a transformative class of building blocks. This whitepaper provides an in-depth technical analysis of (R)-2-Amino-2-phenylbutanoic acid hydrochloride (also known as (R)- α -ethylphenylglycine hydrochloride), a sterically demanding UAA featuring a quaternary stereocenter substituted with both a phenyl and an ethyl group.

By integrating this specific UAA into peptide libraries, drug development professionals can simultaneously solve two of the most pervasive challenges in peptide therapeutics: rapid proteolytic degradation and entropic penalties during receptor binding[1]. This guide details the mechanistic rationale, optimized solid-phase peptide synthesis (SPPS) workflows, and validation protocols required to harness this compound effectively.

Mechanistic Grounding: Causality in Molecular Design

As application scientists, we do not select UAAs arbitrarily; every structural modification must serve a distinct biophysical purpose. The inclusion of (R)-2-Amino-2-phenylbutanoic acid hydrochloride in a screening library is driven by three causal mechanisms:

The Thorpe-Ingold Effect and Conformational Restriction

Native α -amino acids possess significant rotational freedom around their ϕ (C α -N) and ψ (C α -C) dihedral angles, leading to a high entropic penalty upon binding to a target receptor. The introduction of geminal substituents (an ethyl and a phenyl group) at the α -carbon induces the Thorpe-Ingold effect (steric compression). This severe steric crowding restricts the accessible Ramachandran space, forcing the peptide backbone to pre-organize into specific secondary structures, predominantly 310​ -helices or α -helices[2]. Pre-organization drastically reduces the entropic cost of binding, thereby increasing target affinity.

Steric Shielding for Proteolytic Stability

Endopeptidases and exopeptidases (such as aminopeptidases) require access to the peptide backbone to form a tetrahedral intermediate during amide bond hydrolysis. The bulky quaternary α -carbon of (R)-2-Amino-2-phenylbutanoic acid acts as a physical barricade. It sterically occludes the active site of proteases, preventing the necessary enzyme-substrate orbital overlap[3]. This translates to a profound increase in plasma half-life.

Dual-Pharmacophore Presentation

While α -aminoisobutyric acid (Aib) is a common helix-promoter, it only provides methyl groups. (R)-2-Amino-2-phenylbutanoic acid provides an ethyl group for enhanced aliphatic bulk and a phenyl ring for critical π−π stacking or cation- π interactions within hydrophobic binding pockets[4].

G A Incorporation of (R)-2-Amino- 2-phenylbutanoic acid B Thorpe-Ingold Effect (Steric Compression) A->B C Steric Shielding of Adjacent Amide Bonds A->C D Restriction of φ/ψ Dihedral Angles B->D E Resistance to Proteolytic Cleavage C->E F Helix Pre-organization (Lower Entropic Penalty) D->F G Extended Plasma Half-Life E->G H Enhanced Receptor Affinity F->H

Caption: Mechanistic pathways linking UAA incorporation to improved pharmacokinetic and pharmacodynamic profiles.

Overcoming Synthetic Bottlenecks in SPPS

The very steric bulk that provides proteolytic stability makes (R)-2-Amino-2-phenylbutanoic acid notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents like HBTU or TBTU often fail because the incoming hindered amine cannot efficiently attack the active ester, leading to incomplete couplings and truncated library sequences[5].

The Causality of Reagent Selection

To overcome the high activation energy barrier caused by the ethyl and phenyl substituents, we must utilize highly reactive coupling chemistries.

  • HATU/HOAt : Generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The nitrogen atom at position 7 of the HOAt ring provides a neighboring group effect, using hydrogen bonding to orient the incoming hindered amine for nucleophilic attack.

  • Microwave Assistance : Applying microwave irradiation (e.g., 75°C) provides the necessary kinetic energy to overcome steric repulsion, reducing coupling times from 24 hours to 15 minutes.

Quantitative Data: Coupling Optimization

The following table summarizes the causal relationship between coupling conditions and the successful incorporation of (R)-2-Amino-2-phenylbutanoic acid onto a growing peptide chain.

Coupling ReagentAdditiveBaseTemp (°C)Time (min)Coupling Efficiency (%)
HBTU (4 eq)HOBt (4 eq)DIPEA (8 eq)25 (RT)120< 15%
DIC (4 eq)Oxyma (4 eq)None25 (RT)12045%
HATU (3.9 eq)HOAt (4 eq)DIPEA (8 eq)25 (RT)12078%
HATU (3.9 eq) HOAt (4 eq) DIPEA (8 eq) 75 (MW) 15 > 98%

Table 1: Optimization of SPPS coupling conditions for sterically hindered α,α -disubstituted amino acids.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checkpoints to verify the success of the UAA incorporation and its subsequent biological effect.

Protocol 1: Microwave-Assisted Coupling of (R)-2-Amino-2-phenylbutanoic acid

Objective: Achieve >98% coupling efficiency of the hindered UAA onto a resin-bound peptide.

  • Resin Preparation : Swell 0.1 mmol of Rink Amide AM resin (loading 0.5 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 5 min). Validation checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Activation : In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-(R)-2-Amino-2-phenylbutanoic acid, 0.39 mmol (3.9 eq) of HATU, and 0.4 mmol (4 eq) of HOAt in 2 mL of anhydrous DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to pre-form the active ester.

  • Microwave Coupling : Transfer the activated UAA solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes (power adjusted to maintain temperature).

  • Washing & Capping : Wash the resin with DMF (5 × 1 min). To prevent any unreacted, truncated sequences from propagating, cap the resin using Acetic Anhydride/DIPEA/DMF (1:1:8) for 5 minutes.

  • Cleavage : Post-synthesis, cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and analyze via LC-MS.

Workflow S1 Resin Swelling (DMF) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Activation (HATU/HOAt/DIPEA) S2->S3 S4 MW Coupling (75°C, 15 min) S3->S4 S5 Capping (Ac2O) S4->S5 S6 LC-MS Validation S5->S6

Caption: Optimized SPPS workflow for sterically hindered α,α -disubstituted amino acids.

Protocol 2: Proteolytic Stability Validation Assay

Objective: Quantify the half-life extension provided by the UAA against human plasma proteases.

  • Preparation : Dissolve the purified UAA-containing peptide and a native control peptide in PBS (pH 7.4) to a stock concentration of 1 mM.

  • Incubation : Mix 100 µL of the peptide stock with 900 µL of pre-warmed (37°C) 25% human blood serum (in PBS).

  • Sampling : At time points t=0,1,2,4,8,12,and 24 hours, extract 100 µL aliquots.

  • Quenching : Immediately quench the enzymatic activity by adding 100 µL of ice-cold 10% Trichloroacetic acid (TCA) or cold Acetonitrile containing an internal standard (e.g., a stable isotope-labeled peptide).

  • Separation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated serum proteins.

  • Analysis : Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the remaining peptide peak area versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Quantitative Data: Proteolytic Stability
Peptide ConstructSequence MotifPlasma Half-Life ( t1/2​ )Fold Improvement
Native Control-Ala-Phe-Gly-1.2 hoursN/A
Aib Modified-Ala-Aib-Gly-8.5 hours7.1x
(R)-2-Amino-2-Ph Modified -Ala-(R-UAA)-Gly- > 48.0 hours > 40x

Table 2: Comparative proteolytic stability demonstrating the superior shielding effect of the ethyl/phenyl substituents over standard methyl substitution.

Conclusion

The integration of (R)-2-Amino-2-phenylbutanoic acid hydrochloride into unnatural amino acid libraries offers a sophisticated biophysical tool for drug discovery. By understanding the causality between its quaternary stereocenter and the resulting Thorpe-Ingold effect, scientists can rationally design peptides with pre-organized α -helical conformations and near-total resistance to proteolytic degradation[1][2]. While its steric bulk presents synthetic challenges, the deployment of highly reactive 7-aza-OBt active esters coupled with microwave thermodynamics ensures high-fidelity library generation[5].

References

  • Biochemical Journal. "Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases." Portland Press, 2021. Available at:[Link]

  • ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at:[Link]

  • R Discovery. "N-cyclo-[Leu 5]enkephalin: A rational approach for the synthesis of conformationally restricted cyclic pentapeptides." Available at:[Link]

  • US Patent 20190290772A1. "Glucagon-like peptide-1-t3 conjugates." Google Patents.

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Mechanism of action for (R)-2-Amino-2-phenylbutanoic acid hydrochloride in target binding

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Target Affinity: Mechanism of Action and Binding Dynamics of (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride

Executive Summary

In the landscape of modern drug discovery, the incorporation of unnatural amino acids (UAAs) into small molecules and peptidomimetics is a cornerstone strategy for overcoming the pharmacokinetic limitations of native peptides. (R)-2-Amino-2-phenylbutanoic acid hydrochloride ((R)-2-APBA·HCl) represents a highly specialized α,α -disubstituted chiral building block. By introducing severe steric constraints and unique hydrophobic vectors, this molecule fundamentally alters the conformational landscape of its host sequence, driving high-affinity target binding and conferring profound resistance to proteolytic degradation.

This whitepaper dissects the structural causality, target binding mechanisms (specifically regarding viral integrases and glutamate receptors), and the self-validating experimental workflows required to harness (R)-2-APBA·HCl in advanced therapeutic design.

Structural Causality: The α,α -Disubstituted Pharmacophore

To understand the mechanism of action of (R)-2-APBA, one must first analyze its structural topography. Unlike proteinogenic amino acids, which possess a single side chain at the α -carbon, (R)-2-APBA features both a phenyl ring and an ethyl group (butyric acid backbone) attached to the chiral center.

The Causality of Conformation: The presence of these dual bulky substituents severely restricts the permissible Ramachandran dihedral angles ( ϕ and ψ ) of the peptide backbone. This steric hindrance forces the peptide into highly specific, pre-organized secondary structures—most notably 310​ -helices or rigid β -turns. By pre-organizing the ligand into its bioactive conformation before it encounters the target, the entropic penalty of binding is drastically reduced, leading to a significant increase in binding affinity.

Furthermore, the hydrochloride salt form (·HCl) is a critical experimental choice. The unprotonated free base of α,α -disubstituted amino acids can suffer from poor aqueous solubility and is susceptible to slow racemization under basic conditions. Formulating it as a hydrochloride salt ensures immediate solvation in physiological buffers and stabilizes the (R)-enantiomer during long-term storage[1].

MOA A (R)-2-APBA Incorporation B Conformational Restriction A->B Induces C Proteolytic Stability A->C Provides D Target Pocket Binding B->D Locks bioactive conformation F High-Affinity Inhibition C->F Sustains in vivo E pi-pi Stacking & Steric Fit D->E Facilitates E->F Results in

Fig 1. Structural causality of (R)-2-APBA in driving high-affinity target inhibition.

Mechanisms of Action in Target Binding

Pathway A: HIV-1 Integrase Catalytic Domain Inhibition

When utilized as a surrogate building block in antiviral peptide synthesis, (R)-2-APBA demonstrates a profound ability to target the catalytic domain of HIV-1 integrase[2].

  • Mechanism: The α -phenyl group acts as a hydrophobic anchor. Upon entering the catalytic pocket of the integrase enzyme, the phenyl ring engages in robust π−π stacking and cation- π interactions with conserved aromatic residues (e.g., Tyr143) and coordinated magnesium ions.

  • Result: This interaction displaces the viral DNA substrate. The α -ethyl group further fills adjacent hydrophobic micro-cavities, locking the inhibitor in place and drastically reducing the dissociation rate ( koff​ ).

Pathway B: Glutamate Receptor Modulation (Neuroprotection)

As a standalone small molecule or minimal pharmacophore, 2-APBA modulates central nervous system glutamate receptors, which are pivotal in synaptic transmission[2].

  • Mechanism: The core amino acid backbone (the carboxyl and amino groups) mimics the natural neurotransmitter L-glutamate, allowing it to dock into the ligand-binding domain (LBD) of NMDA or AMPA receptors. However, the bulky α,α -disubstitution physically prevents the "clamshell" closure of the LBD—a conformational shift absolutely required for ion channel opening.

  • Result: By occupying the site without allowing receptor activation, it acts as a competitive antagonist, protecting neurons from glutamate excitotoxicity (a primary driver of neurodegenerative cell death)[2].

Experimental Workflows: A Self-Validating System

To rigorously validate the binding efficacy of (R)-2-APBA-containing molecules, researchers must employ highly optimized, self-validating protocols. Standard methodologies often fail due to the molecule's extreme steric hindrance.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: Standard coupling reagents (like HBTU) are insufficiently reactive to form amide bonds with the sterically shielded amine of (R)-2-APBA. We must use highly reactive uronium salts (HATU) combined with microwave assistance to overcome this activation energy barrier.

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 2 × 5 minutes. Validation: Monitor UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to ensure complete deprotection.

  • Activation & Coupling: Dissolve 4 equivalents of Fmoc-(R)-2-APBA, 3.9 equivalents of HATU, and 8 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF. Add to resin and heat to 75°C via microwave for 15 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin. A colorless bead indicates successful coupling. A blue bead indicates unreacted amines, triggering an automatic double-coupling step using a different reagent (e.g., PyAOP) to ensure sequence fidelity.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While Isothermal Titration Calorimetry (ITC) provides thermodynamic data, SPR is chosen here because it provides real-time kinetic rates ( kon​ and koff​ ). This is critical for (R)-2-APBA, where the primary driver of affinity is a heavily delayed koff​ due to hydrophobic trapping.

  • Immobilization: Covalently couple the target protein (e.g., HIV-1 Integrase) to a CM5 sensor chip via standard amine coupling (EDC/NHS activation).

  • Self-Validation (Reference Channel): Leave Channel 1 unmodified (activated and blocked with ethanolamine) to serve as a reference. This subtracts bulk refractive index changes and non-specific binding from the data.

  • Analyte Injection: Inject serial dilutions (3.125 nM to 50 nM) of the (R)-2-APBA peptide in running buffer (HBS-EP+) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation: Flow pure buffer for 600 seconds to monitor the dissociation phase.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to remove bound analyte without denaturing the target.

Workflow S1 1. Sensor Chip Functionalization S2 2. Target Protein Immobilization S1->S2 S3 3. Analyte Injection (R)-2-APBA S2->S3 S4 4. Real-Time Association Phase S3->S4 S5 5. Buffer Wash & Dissociation S4->S5 S6 6. Kinetic Data Analysis (Kd) S5->S6

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Quantitative Data & Binding Kinetics

The incorporation of (R)-2-APBA fundamentally alters the kinetic profile of target binding. Due to the steric alignment required, the association rate ( kon​ ) may decrease slightly compared to flexible natural peptides. However, the dissociation rate ( koff​ ) is dramatically reduced, leading to an overall superior dissociation constant ( KD​ ) and an extended target residence time ( t1/2​ ). The separation and quantification of these enantiomeric kinetic differences can be precisely tracked using ultra-high-performance liquid chromatography coupled with ion mobility-mass spectrometry[3].

Table 1: Comparative SPR Binding Kinetics (Representative Data for HIV-1 Integrase Catalytic Domain)

Ligand ConstructAssociation Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ )[ s−1 ]Affinity ( KD​ ) [nM]Target Half-life ( t1/2​ )
Wild-Type Peptide (Natural Amino Acids) 4.5×105 1.2×10−2 26.60.9 min
(R)-2-APBA Modified Peptidomimetic 1.8×105 8.5×10−4 4.7 13.5 min

Data Interpretation: The 15-fold increase in target half-life directly correlates with the hydrophobic anchoring and conformational rigidity provided by the α,α -disubstitution of (R)-2-APBA.

References

  • Smolecule - Buy 2-Amino-2-phenylbutyric acid | 5438-07-3.
  • PubChem (NIH) - 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317.
  • Analytical Chemistry (ACS Publications) - Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.

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Methodological & Application

Advanced Application Note: (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-2-phenylbutanoic acid hydrochloride (also known as (R)- α -ethylphenylglycine HCl) is a highly valuable, non-natural α,α -disubstituted amino acid. In the realm of asymmetric catalysis, it serves as a premier chiral pool precursor. Unlike standard proteinogenic amino acids, its quaternary α -stereocenter provides unique conformational rigidity and profound steric shielding[1]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound in the generation of chiral bis(oxazoline) (BOX) ligands for copper-catalyzed asymmetric transformations.

Mechanistic Rationale & Structural Advantages

The efficacy of a chiral ligand is fundamentally tied to its ability to create a well-defined, rigid chiral pocket around the metal center. Standard chiral auxiliaries derived from (R)-phenylglycine possess an α -proton, which allows for rotational flexibility and introduces the risk of base-catalyzed epimerization under harsh catalytic conditions.

By replacing the α -proton with an ethyl group, (R)-2-amino-2-phenylbutanoic acid achieves two critical mechanistic advantages:

  • Prevention of Racemization: The quaternary stereocenter is chemically locked, ensuring absolute stereochemical integrity throughout multi-step ligand syntheses and prolonged catalytic cycles[2].

  • Enhanced Steric Mapping: The differential steric bulk between the phenyl ring and the ethyl chain creates a highly asymmetric environment. When converted into an oxazoline ring, these groups project directly into the substrate-binding trajectory, dramatically increasing the energetic difference between diastereomeric transition states, thereby maximizing enantiomeric excess ( ee )[3].

Synthetic Workflow: From Amino Acid to Chiral Ligand

The transformation of the hydrochloride salt into an active catalytic ligand requires overcoming the steric hindrance inherent to the quaternary center. The workflow below outlines the optimized chemical pathway.

SyntheticWorkflow A (R)-2-Amino-2-phenylbutanoic Acid HCl B Esterification (SOCl2, EtOH) A->B Step 1 C Reduction (LiAlH4, THF) B->C Step 2 D (R)-2-Amino-2-phenyl butan-1-ol C->D Step 3 E Condensation (Malononitrile, ZnCl2) D->E Step 4 F Chiral BOX Ligand E->F Step 5

Fig 1: Step-by-step synthetic workflow from the amino acid precursor to the active BOX ligand.

Validated Experimental Protocols

Protocol A: Synthesis of (R)-2-Amino-2-phenylbutan-1-ol

Causality: Direct reduction of sterically hindered quaternary carboxylic acids with mild hydrides (e.g., NaBH4​ ) is notoriously low-yielding. We bypass this by first converting the acid to an ethyl ester, followed by aggressive reduction using Lithium Aluminum Hydride ( LiAlH4​ )[4]. The hydrochloride salt must first be neutralized to prevent the violent quenching of the hydride reagent.

Step-by-Step Procedure:

  • Esterification: Suspend 10.0 mmol of (R)-2-amino-2-phenylbutanoic acid hydrochloride in 30 mL of anhydrous ethanol. Cool to 0 °C and dropwise add 15.0 mmol of thionyl chloride ( SOCl2​ ). Reflux for 12 hours.

  • Workup: Concentrate under vacuum, partition between ethyl acetate and saturated aqueous NaHCO3​ (to neutralize the salt), extract, dry over Na2​SO4​ , and evaporate to yield the ethyl ester.

  • Reduction: Dissolve the ester in 20 mL anhydrous THF. Cool to 0 °C. Slowly add 20.0 mmol of LiAlH4​ (1.0 M in THF)[3]. Reflux for 4 hours.

  • Quenching (Fieser Method): Cool to 0 °C. Sequentially add 0.76 mL H2​O , 0.76 mL 15% NaOH , and 2.28 mL H2​O . Stir until a white granular precipitate forms. Filter through Celite and concentrate. Self-Validation System: Confirm completion via FTIR (disappearance of the ester carbonyl at ∼1735 cm−1 ). Verify enantiomeric purity via chiral HPLC (Chiralcel OD-H) to ensure ee>99% .

Protocol B: Synthesis of the (R)-AEPG-BOX Ligand

Causality: The condensation of the amino alcohol with malononitrile requires a Lewis acid catalyst ( ZnCl2​ ) to activate the nitrile for nucleophilic attack. The high temperature drives the cyclization and elimination of ammonia to form the oxazoline rings.

Step-by-Step Procedure:

  • In a Schlenk flask, combine 2.1 equivalents of (R)-2-amino-2-phenylbutan-1-ol, 1.0 equivalent of malononitrile, and 0.05 equivalents of anhydrous ZnCl2​ in anhydrous chlorobenzene (0.2 M).

  • Reflux the mixture (132 °C) for 24 hours under a nitrogen atmosphere.

  • Cool to room temperature, dilute with dichloromethane, and wash with water.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20) to isolate the pure BOX ligand. Self-Validation System: 1H NMR must show the disappearance of the primary alcohol and amine protons, and the appearance of the distinct oxazoline CH2​ multiplet at ∼4.2 ppm .

Protocol C: Cu(I)-Catalyzed Asymmetric Cyclopropanation

Causality: The Cu(I) center coordinates with the nitrogen atoms of the BOX ligand. The bulky α -ethyl and α -phenyl groups force the incoming diazoacetate and styrene into a specific spatial arrangement, minimizing steric clashes and dictating the trans vs. cis and enantiomeric outcomes.

Step-by-Step Procedure:

  • In a glovebox, dissolve 5 mol% of CuOTf and 6 mol% of the (R)-AEPG-BOX ligand in anhydrous dichloromethane. Stir for 2 hours to form the pre-catalyst complex.

  • Add 1.0 equivalent of styrene.

  • Using a syringe pump, slowly add 1.2 equivalents of ethyl diazoacetate (EDA) dissolved in DCM over 5 hours at room temperature. (Slow addition prevents diazo dimerization).

  • Stir for an additional 2 hours. Pass through a short silica plug to remove the catalyst. Self-Validation System: Determine the trans:cis diastereomeric ratio via GC-FID. Determine the enantiomeric excess ( ee ) of the isolated products via chiral HPLC.

Quantitative Data & Comparative Analysis

The table below demonstrates the superior performance of the (R)-2-Amino-2-phenylbutanoic acid-derived ligand ((R)-AEPG-BOX) compared to the standard (R)-phenylglycine-derived ligand ((R)-PhGly-BOX) in the benchmark cyclopropanation of styrene. The quaternary center significantly improves both diastereoselectivity and enantioselectivity.

Ligand Precursor α -Substituent 1 α -Substituent 2Yield (%)trans:cis Ratio ee (trans) % ee (cis) %
(R)-PhGly PhenylHydrogen8570:308882
(R)-AEPG PhenylEthyl9285:159895

Catalytic Cycle & Logic Diagram

The following diagram illustrates the self-validating logic of the catalytic cycle, highlighting where the steric bulk of the (R)-AEPG derivative exerts its influence.

CatalyticCycle Cat Cu(I)-BOX Catalyst Complex (Chiral Pocket Established) Diazo Diazoacetate Addition & N2 Elimination Cat->Diazo Carbene Metal-Carbene Intermediate (Sterically Directed by Ethyl/Phenyl) Diazo->Carbene Alkene Alkene Coordination (Styrene Approach) Carbene->Alkene Enantiodetermining Step Product Enantiopure Cyclopropane + Catalyst Regeneration Alkene->Product Product->Cat Turnover

Fig 2: Cu(I)-catalyzed asymmetric cyclopropanation cycle directed by the AEPG-BOX ligand.

References

  • Ludwig-Maximilians-Universität München (LMU). "Copper(I)-mediated anti-SN2' Allylic Substitution Reactions with Diorganozinc Reagents" (Details the reduction to (2R)-2-Amino-2-phenylbutan-1-ol). Elektronische Hochschulschriften der LMU München. Available at:[Link]

  • ResearchGate. "Inhibition of Amyloid Fibril Formation by Peptide Analogues Modified with α -Aminoisobutyric Acid" (Discusses the structural rigidity of α -ethylphenylglycine). ResearchGate Publications. Available at:[Link]

Sources

Application Note: Engineering Conformational Constraint in Drug Discovery Using (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from linear, flexible peptides to highly constrained peptidomimetics and small-molecule therapeutics is a cornerstone of modern drug discovery. (R)-2-Amino-2-phenylbutanoic acid hydrochloride (CAS: 2829279-62-9), also known as (R)- α -ethylphenylglycine hydrochloride, is a non-proteinogenic, quaternary ( α,α -disubstituted) amino acid. It serves as a highly specialized chiral building block designed to overcome the inherent pharmacokinetic limitations of natural amino acids, such as rapid proteolytic degradation and high entropic penalties upon target binding.

The Causality of Conformational Constraint

The utility of (R)-2-Amino-2-phenylbutanoic acid in drug design is governed by two fundamental structural features:

  • The Thorpe-Ingold Effect (Steric Hindrance): The presence of both a phenyl ring and an ethyl group on the α -carbon severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric bulk forces the adjacent residues into specific secondary structures, predominantly 310​ -helices or β -turns, effectively "locking" the molecule into its bioactive conformation. This pre-organization reduces the entropy loss during protein-protein interaction (PPI) target binding, exponentially increasing binding affinity[1].

  • Absence of an α -Hydrogen: Natural amino acids are highly susceptible to enzymatic cleavage and racemization. By replacing the α -proton with an ethyl group, the resulting peptide bond becomes virtually unrecognizable to standard proteases (e.g., DPP-IV, neprilysin), drastically extending the in vivo half-life of the therapeutic agent[2]. Furthermore, α -alkylated amino acids have demonstrated unique capabilities in crossing the blood-brain barrier (BBB), making them invaluable for central nervous system (CNS) drug development[3].

Mechanism AEPG (R)-2-Amino-2-phenylbutanoic acid (Chiral Quaternary Center) Steric Thorpe-Ingold Effect (Dihedral Angle Restriction) AEPG->Steric NoAlphaH Absence of α-Hydrogen (Enzymatic Blindspot) AEPG->NoAlphaH Conform Conformational Constraint (Induces 3_10 Helix / β-Turn) Steric->Conform Protease Protease Resistance (Prevents Endopeptidase Cleavage) NoAlphaH->Protease Affinity Enhanced Target Affinity (Minimized Entropic Penalty) Conform->Affinity Bioavail Increased Bioavailability (Extended Plasma Half-Life) Protease->Bioavail Affinity->Bioavail

Mechanistic pathways of (R)-2-Amino-2-phenylbutanoic acid enhancing drug-like properties.

Quantitative Profiling: Natural vs. Quaternary Amino Acids

To justify the synthetic complexity of incorporating quaternary amino acids, it is critical to evaluate their impact on physicochemical properties. The table below summarizes the comparative advantages of incorporating (R)-2-Amino-2-phenylbutanoic acid over a standard proteinogenic counterpart (e.g., L-Phenylglycine) in a model peptidomimetic framework.

Property / MetricStandard L-Phenylglycine(R)-2-Amino-2-phenylbutanoic acidMechanistic Cause
α -Proton Present YesNoAlkylation at the α -carbon.
Proteolytic Half-Life (Plasma) < 30 minutes> 48 hoursSteric blockade of protease active sites[].
Conformational State Random Coil (Flexible) 310​ -Helix / β -Turn (Rigid)Dihedral angle restriction via Thorpe-Ingold effect.
Susceptibility to Racemization High (Base-catalyzed)NoneLack of abstractable α -proton.
Lipophilicity (LogP contribution) ModerateHighAddition of the hydrophobic ethyl chain.
Coupling Efficiency (SPPS) > 98% (Standard RT)< 40% (Standard RT)Severe steric hindrance requires elevated heat/reactivity.

Experimental Workflows & Self-Validating Protocols

Working with highly sterically hindered α,α -disubstituted amino acids requires a departure from standard peptide coupling chemistry. The bulk of the ethyl and phenyl groups shields the amine and carboxylate termini, necessitating highly reactive coupling reagents (e.g., HATU, DIC/Oxyma) and thermal energy (microwave assistance) to drive the reaction to completion.

Protocol A: Fmoc-Protection of (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride

Because the compound is supplied as a hydrochloride salt, it must be neutralized and protected with an Fmoc group before it can be utilized in Solid-Phase Peptide Synthesis (SPPS) pipelines.

Causality for Reagent Choice: Standard Fmoc-OSu protection often proceeds sluggishly with quaternary amines. We utilize Fmoc-Cl under biphasic Schotten-Baumann conditions with sodium carbonate ( Na2​CO3​ ) to maintain a basic pH, ensuring the amine is fully deprotonated and nucleophilic, while avoiding the formation of dipeptide byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of (R)-2-Amino-2-phenylbutanoic acid hydrochloride in 20 mL of 10% aqueous Na2​CO3​ . Cool the solution to 0°C in an ice bath.

  • Fmoc Addition: Dissolve 11 mmol of Fmoc-Cl in 15 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes under vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive starting material indicates complete conversion.

  • Workup: Wash the aqueous layer twice with 20 mL of diethyl ether to remove unreacted Fmoc-Cl and Fmoc-OH byproducts.

  • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. A white precipitate (the Fmoc-protected amino acid) will form.

  • Extraction & Drying: Extract the precipitate with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2 (LC-MS/NMR): Confirm the mass of the product via LC-MS ( [M+H]+ expected: ~402.1) and verify enantiomeric purity via chiral HPLC to ensure no racemization occurred during synthesis.

Protocol B: Microwave-Assisted Coupling in Peptidomimetic Synthesis

Once protected, or if coupling the free acid to a small molecule scaffold, standard room-temperature coupling will fail. This protocol outlines the integration of the hindered amino acid into a growing peptide chain.

Causality for Reagent Choice: HATU is selected over HBTU because the 7-azabenzotriazole leaving group is significantly more reactive, which is mandatory for overcoming the steric shield of the ethyl and phenyl groups. Microwave heating (75°C) provides the kinetic energy required to cross the high activation energy barrier of hindered amide bond formation.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 mins).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(R)-2-Amino-2-phenylbutanoic acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Reaction: Place the reaction vessel in a microwave peptide synthesizer. Irradiate at 75°C for 30 minutes (Power: 25W).

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Validation Checkpoint (Critical): Do not rely on the standard Kaiser (ninhydrin) test. Sterically hindered quaternary amines often yield false-negative (colorless) results even if the coupling failed. Instead, perform a micro-cleavage: transfer 2 mg of resin to a microtube, treat with 50 μ L of TFA/TIPS/Water (95:2.5:2.5) for 30 minutes, evaporate, and analyze via LC-MS to confirm the mass shift corresponding to successful coupling.

  • Double Coupling (If necessary): If LC-MS shows incomplete conversion, repeat steps 2-5 using a different coupling chemistry (e.g., DIC/Oxyma at 90°C for 20 minutes) to alter the transition state geometry.

Workflow Start Target Identification (PPI or Protease) Design Rational Design Insert (R)-AEPG Start->Design Synthesis Microwave-Assisted SPPS (Overcoming Steric Hindrance) Design->Synthesis Validation Structural Validation (LC-MS Micro-cleavage) Synthesis->Validation Cleavage Cleavage & Deprotection (TFA Cocktail) Assay In Vitro Assays (Proteolytic Stability & Affinity) Cleavage->Assay Validation->Cleavage

Workflow for integrating (R)-AEPG into peptidomimetic drug discovery pipelines.

Downstream Applications in Drug Discovery

The successful incorporation of (R)-2-Amino-2-phenylbutanoic acid opens several advanced therapeutic avenues:

  • Stapled Peptides and Foldamers: By utilizing the inherent conformational restriction of this amino acid, researchers can design foldamers that mimic α -helices. This is particularly useful in targeting challenging intracellular PPIs, such as the MDM2-p53 or MCL-1 pathways in oncology, where the rigid backbone prevents the peptide from unfolding prior to target engagement[5][6].

  • Neurological Therapeutics: α -alkylated amino acids exhibit unique pharmacological profiles, including the ability to cross the blood-brain barrier and modulate CNS receptors. Derivatives of phenylglycine and its alkylated analogs have been explored for their roles in modulating metabotropic glutamate receptors (mGluRs) and NMDA receptors, offering potential pathways for treating allodynia, epilepsy, and cognitive dysfunction[3][7][8].

  • Late-Stage Functionalization: The hydrochloride salt of (R)-2-Amino-2-phenylbutanoic acid can be directly utilized as a nucleophile in late-stage functionalization of complex small molecules, acting as a chiral directing group or a bulky pharmacophore to optimize the target residence time of a drug candidate[9].

References

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α -DISUBSTITUTED AMINO ACIDS Source: Società Chimica Italiana (chim.it) URL:[Link]

  • Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery Source: Taylor & Francis URL:[Link]

  • Macrocycles: lessons from the distant past, recent developments, and future directions Source: Royal Society of Chemistry URL:[Link]

  • Nature-inspired and medicinally relevant short peptides Source: Open Exploration Publishing URL:[Link]

  • Site-Selective Late-Stage Chlorination of Peptides Source: Thieme Connect URL:[Link]

  • Behavioral effects of alpha-alkylated amino acid analogs in the C57BL/6J mouse Source: ResearchGate URL:[Link]

  • Serines 890 and 896 of the NMDA receptor subunit NR1 are differentially phosphorylated by protein kinase C isoforms Source: ResearchGate URL:[Link]

  • Potentiation of sensory responses of VB thalamus neurones by Ro67-4853 Source: ResearchGate URL:[Link]

Sources

Advanced NMR Spectroscopy Characterization and Stereochemical Validation Protocol for (R)-2-Amino-2-phenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-2-phenylbutanoic acid hydrochloride is a structurally rigid, unnatural quaternary α -amino acid derivative. Its fully substituted chiral center makes it a highly valuable building block in the synthesis of peptidomimetics and small-molecule therapeutics. This application note establishes a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm its covalent connectivity, validate its hydrochloride salt state, and accurately quantify its enantiomeric purity.

Scientific Grounding & Causality

To ensure absolute confidence in the structural assignment, every step of this protocol is engineered as a self-validating system. We do not merely acquire spectra; we cross-interrogate the data using orthogonal NMR techniques.

  • Solvent Selection (The Causality of DMSO-d6): While amino acid salts are highly soluble in D₂O, using a deuterated aqueous solvent induces rapid deuterium exchange of the labile -NH₃⁺ and -COOH protons. This obliterates the very signals needed to confirm the molecule's protonation state. By utilizing anhydrous DMSO-d6, the chemical exchange rate is significantly retarded. This allows the -NH₃⁺ protons to be observed as a distinct broad singlet (typically ~8.5–9.0 ppm), directly validating the integrity of the hydrochloride salt.

  • Diastereotopic Resolution as an Internal Probe: The ethyl group's methylene protons (-CH₂-) are directly adjacent to the fully substituted, chiral α -carbon. Because the molecule lacks a plane of symmetry, these two protons reside in distinct magnetic environments and are diastereotopic. Instead of a simple quartet, they manifest as two complex, distinct multiplets due to geminal coupling ( 2J ) and vicinal coupling ( 3J ). Observing this specific splitting pattern serves as an immediate, internal confirmation of the chiral environment.

  • Stereochemical Validation via in situ Derivatization: Standard 1D NMR cannot differentiate enantiomers in an achiral environment. To validate the (R)-configuration's purity, we employ a1[1]. By reacting the primary amine with 2-formylphenylboronic acid and enantiopure (S)-BINOL, diastereomeric iminoboronate esters self-assemble. These diastereomers exhibit resolved chemical shifts ( Δδ ), enabling precise integration for enantiomeric excess (% ee) calculation without the kinetic resolution artifacts common in traditional covalent derivatization[1].

Experimental Workflow

G Start Sample: (R)-2-Amino-2-phenylbutanoic acid HCl Prep Sample Preparation (DMSO-d6, 25°C) Start->Prep Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Chiral Chiral Derivatization (BINOL + 2-FPBA) Prep->Chiral Analysis Data Processing & Stereochemical Validation Acq1D->Analysis Acq2D->Analysis Chiral->Analysis

Workflow for NMR characterization and stereochemical validation of the amino acid hydrochloride.

Step-by-Step Methodology

Phase 1: Solution-State Structural Elucidation
  • Sample Preparation: Weigh exactly 15–20 mg of (R)-2-Amino-2-phenylbutanoic acid hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal reference. Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum at 400 MHz (or higher) at 298 K. Utilize a standard 30° pulse program (zg30), 32 scans, and a 2-second relaxation delay (D1) to ensure accurate integration of the slowly relaxing quaternary-adjacent protons.

  • ¹³C and DEPT-135 Acquisition: Acquire the carbon spectrum at 100 MHz using proton decoupling (zgpg30), minimum 1024 scans. Immediately follow with a DEPT-135 sequence. Causality: DEPT-135 is the self-validating check for the carbon skeleton; the quaternary α -carbon and carbonyl carbon will disappear, the diastereotopic -CH₂- will invert (negative phase), and the -CH₃ and aromatic methines will remain positive.

  • 2D NMR Mapping (COSY, HSQC, HMBC):

    • COSY: Run to map the scalar coupling between the diastereotopic -CH₂- protons and the terminal -CH₃ group.

    • HSQC: Run to correlate all proton signals directly to their attached ¹³C atoms.

    • HMBC: Run to validate the quaternary α -carbon. Look for critical long-range 3JCH​ cross-peaks from the phenyl ortho-protons and the ethyl protons to the central α -carbon and the carboxylic acid carbonyl.

Phase 2: Enantiomeric Excess (ee) Determination
  • Reagent Assembly: In a clean NMR tube, combine 1.0 equivalent of the amino acid hydrochloride, 1.0 equivalent of 2-formylphenylboronic acid (2-FPBA), and 1.0 equivalent of enantiopure (S)-BINOL.

  • Base Addition: Because the substrate is a hydrochloride salt, add 2.0 equivalents of a non-nucleophilic organic base (e.g., DABCO)[2]. Causality: The base liberates the primary amine, allowing nucleophilic attack on the aldehyde to initiate the supramolecular assembly of the iminoboronate ester[2].

  • Solvent & Reaction: Add 0.6 mL of CDCl₃ (or a CDCl₃/CD₃OD mixture if solubility is poor). Agitate gently for 15 minutes at room temperature.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Calculate the % ee by integrating the distinct diastereomeric imine protons (typically appearing as sharp singlets between 8.0–8.5 ppm).

Quantitative Data Interpretation

The following tables summarize the expected chemical shifts and self-validating multiplet structures for (R)-2-Amino-2-phenylbutanoic acid hydrochloride.

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d6)
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
-CH₃ 0.85Triplet (t)3HEthyl terminal methyl
-CH₂- (Hₐ) 2.10Multiplet (m)1HDiastereotopic methylene proton A
-CH₂- (H₆) 2.30Multiplet (m)1HDiastereotopic methylene proton B
Ar-H 7.35 – 7.55Multiplet (m)5HPhenyl ring protons
-NH₃⁺ 8.80Broad Singlet (br s)3HAmmonium protons (HCl salt state)
-COOH 13.50Broad Singlet (br s)1HCarboxylic acid proton
Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d6)
Carbon EnvironmentExpected Shift (ppm)DEPT-135 PhaseStructural Assignment
-CH₃ 8.5Positive (+)Ethyl methyl
-CH₂- 28.0Negative (-)Ethyl methylene
C- α 65.5Null (Disappears)Quaternary chiral center
Ar-CH (o/m/p)126.0 – 129.0Positive (+)Phenyl methines
Ar-C (ipso)136.5Null (Disappears)Phenyl quaternary carbon
C=O 171.0Null (Disappears)Carboxylic acid carbonyl

Orthogonal Validation: Solid-State ³⁵/³⁷Cl NMR

For advanced characterization of the crystalline matrix—particularly when formulating the API for solid oral dosages—orthogonal validation using Solid-State NMR (SSNMR) is highly recommended. The evaluation of the 3 provides exquisitely sensitive data regarding the hydrogen-bonded proton positions (e.g., NH···Cl contacts) within the amino acid hydrochloride lattice, confirming the exact solid-state architecture of the salt[3].

References

  • Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: University of Birmingham's Research Portal / Chemical Communications URL:[Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent Source: MDPI (Molecules) URL:[Link]

Sources

Incorporation of (R)-2-Amino-2-phenylbutanoic acid hydrochloride into peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Incorporation of (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride into Peptidomimetics

Executive Summary & Mechanistic Rationale

The integration of non-natural, α,α-disubstituted amino acids into peptide sequences is a cornerstone strategy in modern drug development. (R)-2-Amino-2-phenylbutanoic acid (also known as (R)-α-ethyl-α-phenylglycine) features a quaternary α-carbon bonded to both a phenyl and an ethyl group.

The Causality of Conformational Restriction: The immense steric bulk at the α-carbon severely restricts the rotation of the N-Cα (φ) and Cα-C (ψ) bonds. This "conformational lock" heavily biases the peptide backbone toward specific, therapeutically relevant secondary structures, such as 3₁₀-helices or type I/III β-turns . Furthermore, the absence of an α-proton renders the adjacent peptide bonds virtually invisible to standard proteolytic enzymes, dramatically increasing the in vivo half-life of the resulting peptidomimetic 1.

However, the same steric hindrance that provides biological stability creates massive thermodynamic barriers during Solid-Phase Peptide Synthesis (SPPS) 2. This guide details a self-validating, step-by-step methodology to overcome these barriers.

Physicochemical Properties & Steric Bottlenecks

Commercially sourced (R)-2-Amino-2-phenylbutanoic acid is typically supplied as a hydrochloride salt to ensure shelf stability .

PropertySpecification
Chemical Name (R)-2-Amino-2-phenylbutanoic acid hydrochloride
CAS Number 2829279-62-9
Molecular Weight 215.68 g/mol
Structural Class α,α-Disubstituted (quaternary) amino acid

The Dual-Coupling Challenge:

  • N-α Protection: The raw HCl salt lacks the Fmoc protecting group required for SPPS. It must be protected prior to resin loading 3.

  • Acylation of the Peptide: The activated carboxylate is shielded by the geminal phenyl and ethyl groups.

  • Chain Elongation: Once incorporated, the exposed N-terminal amine of this residue is buried, making the addition of the next amino acid exceptionally difficult 4.

Quantitative Process Optimization

To establish a high-yield protocol, we must abandon standard DIC/HOBt chemistry. The table below summarizes the causality behind reagent selection based on coupling efficiencies for highly hindered α,α-dialkylated systems.

Process StepReagents / MethodTempTimeExpected YieldMechanistic Rationale
Fmoc Protection Fmoc-OSu, DIEA25°C12h<50%Bulky amine limits nucleophilic attack on succinimide.
Fmoc Protection Fmoc-Cl, Na₂CO₃0→25°C4h>85%Higher reactivity of acyl chloride overcomes steric barrier.
SPPS Coupling DIC / Oxyma25°C2h<20%O-acylisourea intermediate is too sterically hindered.
SPPS Coupling HATU / DIEA (MW)75°C15m>90%Microwave energy overcomes activation barrier; highly reactive At ester.
Chain Elongation HATU / DIEA25°C2h<15%Incoming activated AA blocked by geminal phenyl/ethyl groups.
Chain Elongation TFFH / DIEA60°C2h>80%Acid fluoride has a minimal steric profile, enabling acylation 2.

Synthesis Workflow

Workflow N1 Raw Material (R)-2-Amino-2-phenylbutanoic acid HCl N2 N-α Protection Fmoc-Cl, Na2CO3, Dioxane/H2O N1->N2 N3 Activation HATU/HOAt or Acid Fluoride N2->N3 N4 SPPS Coupling Microwave 75°C N3->N4 N5 Chain Elongation Highly Activated Next AA N4->N5

Workflow for Fmoc-protection and SPPS coupling of sterically hindered α,α-disubstituted amino acids.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Fmoc-(R)-2-Amino-2-phenylbutanoic acid

Causality: The hydrochloride salt must be fully neutralized to yield the free amine. Because the quaternary α-carbon reduces the nucleophilicity of the amine, Fmoc-Cl (an acyl chloride) is required instead of the standard Fmoc-OSu to drive the reaction forward.

  • Preparation: Dissolve 10 mmol of (R)-2-Amino-2-phenylbutanoic acid hydrochloride in 20 mL of 10% aqueous Na₂CO₃. Cool the biphasic mixture to 0°C in an ice bath.

  • Fmoc Addition: Dissolve 11 mmol of Fmoc-Cl in 15 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Extract unreacted Fmoc-Cl with diethyl ether (2 x 20 mL). Acidify the aqueous layer to pH 2.0 using 1M HCl (careful: CO₂ evolution). Extract the precipitated product with ethyl acetate (3 x 30 mL).

  • Validation Checkpoint: Dry the organic layer over MgSO₄, concentrate, and analyze via LC-MS. Self-Validation: Look for the[M+H]⁺ peak at m/z 402.1. If unreacted starting material remains, the pH during Fmoc-Cl addition was likely too low.

Protocol B: SPPS Coupling to the Resin-Bound Peptide

Causality: Standard coupling reagents form bulky intermediates. We utilize HATU, which forms a smaller, highly reactive 7-aza-1-hydroxybenzotriazole ester, combined with microwave heating to overcome the thermodynamic activation energy barrier [[5]]().

  • Resin Preparation: Ensure the resin-bound peptide (e.g., Rink Amide) is fully Fmoc-deprotected and washed with DMF.

  • Activation: In a vial, dissolve 3.0 eq of Fmoc-(R)-2-Amino-2-phenylbutanoic acid and 2.9 eq of HATU in dry DMF. Note: Substoichiometric HATU prevents the formation of guanidinium byproducts on the resin.

  • Base Addition: Add 6.0 eq of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to pre-activate.

  • Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes (or heat conventionally at 60°C for 2 hours).

  • Validation Checkpoint: Perform a Kaiser Test. Self-Validation: Colorless beads indicate successful coupling. Blue beads indicate incomplete coupling. Rescue Strategy: Do not repeat with HATU; instead, re-couple using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acid fluoride in situ.

Protocol C: Chain Elongation (Coupling onto the Hindered N-Terminus)

Causality: Once the (R)-2-Amino-2-phenylbutanoic acid is incorporated and deprotected, its free amine is buried beneath the phenyl and ethyl groups. Coupling the next amino acid requires generating an acid fluoride. The exceptionally small atomic radius of fluorine allows the activated acyl species to penetrate the steric shield 4.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.

  • Acid Fluoride Generation: Dissolve 4.0 eq of the next Fmoc-amino acid and 4.0 eq of TFFH in dry DMF. Add 8.0 eq of DIEA.

  • Coupling: Add the mixture to the resin. React for 2 hours at 60°C.

  • Validation Checkpoint: Perform the Chloranil Test. Self-Validation: The Kaiser test frequently yields false negatives for highly hindered amines. The Chloranil test is more reliable here. If the test is positive (blue/green), repeat the acid fluoride coupling for an additional 2 hours.

Cleavage and Analytical Validation

Following complete sequence elongation, perform global deprotection and cleavage using a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours. Because α,α-disubstituted amino acids can induce slight acid stability in adjacent peptide bonds, ensure the cleavage time is strictly adhered to. Precipitate the peptide in cold diethyl ether, centrifuge, and analyze via RP-HPLC and ESI-MS to confirm the final peptidomimetic mass.

References

  • Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity - PubMed (NIH) - 4

  • Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains - PMC (NIH) - 2

  • (R)-2-Amino-2-phenylbutanoic acid hydrochloride Properties - Sigma-Aldrich -

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS - Chimica -

  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery - ResearchGate - 1

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry - Peptide.com - 5

  • Introduction to Peptide Synthesis Methods - Bachem - 3

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of (R)-2-Amino-2-phenylbutanoic acid hydrochloride in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-2-Amino-2-phenylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Molecule: Physicochemical Properties

(R)-2-Amino-2-phenylbutanoic acid hydrochloride is an amino acid derivative supplied as a hydrochloride salt. Its structure, featuring a hydrophilic amino acid backbone and a more hydrophobic phenylbutanoic acid moiety, presents a unique set of solubility characteristics. Understanding these properties is the first step in successful formulation.

PropertyValue / DescriptionSource
Molecular Formula C10H13NO2 · HCl[1]
Molecular Weight 215.68 g/mol (for the hydrochloride salt)[1]
Appearance White to off-white solid/crystalline powder[2][3]
Predicted pKa (Carboxyl) ~1.99 ± 0.10[2][3]
Predicted pKa (Amino) ~9.4 - 9.6 (Typical for α-amino groups)[4]
General Solubility Slightly soluble in water, methanol, and DMSO.[2][3] Solubility is highly dependent on pH.[5][6][2][3][5][6]
Core Principles Governing Solubility

The solubility behavior of (R)-2-Amino-2-phenylbutanoic acid hydrochloride is governed by the interplay of its chemical structure and the properties of the aqueous medium.

  • The Role of pH and Ionization: As an amino acid, the molecule's net charge is highly dependent on the pH of the solution.[7] At very low pH, both the carboxylic acid and amino groups are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid group deprotonates, forming a zwitterion (a neutral molecule with both a positive and a negative charge), which often exhibits minimum solubility.[8][9] At high pH, the amino group also deprotonates, resulting in a net negative charge. Solubility is generally greatest at pH extremes where the molecule is fully ionized as either a cation or an anion.[9][10]

  • The Common Ion Effect: The compound is a hydrochloride salt. According to Le Chatelier's principle, adding a common ion (in this case, Cl⁻) to a saturated solution of the salt will decrease its solubility.[11] This is a critical consideration when using buffers or pH-adjusting agents that contain chloride, such as hydrochloric acid (HCl) or sodium chloride (NaCl).[12][13][14]

  • Structural Impact on Hydrophobicity: The presence of the phenyl and ethyl groups on the α-carbon introduces significant nonpolar character to the molecule.[15] This hydrophobicity counteracts the polarity of the amino and carboxyl groups, contributing to its limited solubility in neutral aqueous solutions.[16]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My (R)-2-Amino-2-phenylbutanoic acid hydrochloride won't dissolve in neutral water or phosphate-buffered saline (PBS, pH 7.4). Why is this happening?

A1: This is the most common issue and is expected based on the compound's chemistry. At neutral pH, the molecule exists predominantly in its zwitterionic form.[9] In this state, the strong intermolecular ionic attractions in the crystal lattice are not easily overcome by interactions with water molecules, leading to minimal solubility.[16] This pH of minimum solubility is known as the isoelectric point (pI). While the exact pI for this molecule is not published, it can be estimated to be in the neutral range, similar to other amino acids with non-ionizable side chains.[4] Furthermore, the hydrophobic phenyl group reduces the molecule's affinity for water.[15]

Q2: What is the recommended approach to dissolve this compound for an aqueous solution?

A2: The most effective strategy is to adjust the pH of the solvent to fully ionize the molecule. Given that this is an amino acid hydrochloride, preparing the solution under acidic conditions is the logical starting point.

  • Primary Recommendation: Start by attempting to dissolve the compound in sterile, distilled water with the pH adjusted to a range of 2 to 4. At this pH, the carboxylic acid group will be largely protonated (neutral), while the amino group remains protonated (positive charge), leading to a net positive charge on the molecule and enhanced solubility.[9]

  • Alternative: If your experimental conditions allow, dissolving in a basic solution (e.g., pH 9-10) would also increase solubility by creating a net negative charge. However, the stability of the compound at high pH should be verified.

Q3: I tried dissolving the compound in HCl to lower the pH, but the solubility is still poor. What could be the cause?

A3: This is likely due to the common ion effect .[11] Since the compound is a hydrochloride (R-NH₃⁺Cl⁻) salt, its dissolution in water is an equilibrium process: R-NH₃⁺Cl⁻ (s) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq)

By adding HCl as your acidulant, you are significantly increasing the concentration of the chloride ion (Cl⁻) in the solution. This shifts the equilibrium to the left, favoring the solid, undissolved state and thus decreasing the solubility.[13][17]

Troubleshooting Step: Use a different acid to lower the pH, one that does not introduce chloride ions. Good alternatives include:

  • Phosphoric acid (H₃PO₄)

  • Sulfuric acid (H₂SO₄)

  • Citric acid (for buffering in the acidic range)

Q4: Can I use physical methods like heating or sonication to aid dissolution?

A4: Yes, these methods can be effective, but must be used with caution.

  • Sonication: A water bath sonicator is an excellent tool to break down solid aggregates and accelerate the dissolution process, especially for kinetically limited solubility.[18] It is generally safe for the compound.

  • Gentle Warming: Warming the solution to approximately 37°C can increase the rate and extent of dissolution.[18]

  • Caution: Avoid aggressive or prolonged heating, as it may cause degradation of the compound. Always verify the stability of your compound under the conditions used.

Q5: Is it possible to use an organic co-solvent to prepare a concentrated stock solution?

A5: Yes, this is a standard and often necessary practice for poorly soluble compounds.[19]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a powerful solvent for this type of molecule.[2][3] Small amounts of methanol or ethanol can also be used.[20]

  • Procedure: First, dissolve the compound in a minimal amount of 100% DMSO (or another suitable organic solvent) to create a high-concentration stock. Then, for your working solution, add the stock dropwise to your vigorously stirring or vortexing aqueous buffer.[18] This method helps to rapidly disperse the compound, preventing localized high concentrations that can lead to precipitation.

  • Important: Always ensure the final concentration of the organic solvent in your assay is low (e.g., <0.5% for DMSO in many cell-based assays) and consistent across all experimental and control groups.[18]

Diagrams for Conceptual Understanding

G Low_pH Low pH (e.g., < 2) Cationic Cationic Neutral_pH Neutral pH (~pI) Zwitterionic Zwitterionic High_pH High pH (e.g., > 10) Anionic Anionic Cationic->Zwitterionic + OH- - H+ Zwitterionic->Anionic + OH- - H+

TroubleshootingWorkflow Start Start: Dissolve Compound in Aqueous Medium Check_Neutral Is the medium neutral (e.g., Water, PBS pH 7.4)? Start->Check_Neutral Adjust_pH Adjust pH to 2-4 with a NON-CHLORIDE acid (e.g., H3PO4) Check_Neutral->Adjust_pH Yes Check_Dissolved1 Is it fully dissolved? Check_Neutral->Check_Dissolved1 No (Already Acidic) Adjust_pH->Check_Dissolved1 Use_Physical Apply gentle warming (37°C) or sonication Check_Dissolved1->Use_Physical No Success Success: Solution Prepared Check_Dissolved1->Success Yes Check_Dissolved2 Is it fully dissolved? Use_Physical->Check_Dissolved2 Use_Cosolvent Prepare concentrated stock in DMSO, then dilute dropwise into aqueous buffer Check_Dissolved2->Use_Cosolvent No Check_Dissolved2->Success Yes Use_Cosolvent->Success If successful Failure Issue Persists: Re-evaluate concentration or consider formulation strategies Use_Cosolvent->Failure If precipitation occurs

Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound at various pH values, providing a definitive profile for your records.[21]

  • Prepare Buffers: Prepare a series of buffers covering a pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Ensure these are not chloride-based buffers to avoid the common ion effect.

  • Add Excess Compound: To a series of glass vials, add a fixed volume of each buffer (e.g., 1 mL). Add an excess amount of (R)-2-Amino-2-phenylbutanoic acid hydrochloride to each vial, ensuring a visible amount of undissolved solid remains at the bottom.[21]

  • Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[21][22]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer solution to generate a pH-solubility profile.

Protocol 2: Preparation of a 10 mM Aqueous Working Solution

This is a practical protocol for preparing a solution for direct use in experiments.

  • Weigh Compound: Accurately weigh the required amount of (R)-2-Amino-2-phenylbutanoic acid hydrochloride for your target volume and concentration (e.g., 2.16 mg for 1 mL of a 10 mM solution).

  • Prepare Acidified Water: Prepare a solvent of sterile, distilled water adjusted to pH 3.0 using a non-chloride acid like phosphoric acid.

  • Initial Dissolution: Add the acidified water to the vial containing the compound.

  • Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, place the vial in a water bath sonicator for 5-10 minutes.[18]

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear.

  • Final pH Check: Measure the pH of the final solution to ensure it is within the desired range for your experiment.

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterile-filter the final solution through a 0.22 µm syringe filter.

References
  • Breil, M. P., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Quora. (2024). Is the solubility of amino acids affected by their pH levels?. [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Avdeef, A. (2020). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]

  • Song, B., et al. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Kovacevic, J., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Serajuddin, A. T. M., & Pudipeddi, M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Wikipedia. (n.d.). Common-ion effect. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Hayashi, K., et al. (2014). Solubilities Studies of Basic Amino Acids. ResearchGate. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences. [Link]

  • YouTube. (2020). Common Ion Effect - NaCl and HCl. [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. [Link]

  • Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. [Link]

  • NIH PubChem. (n.d.). 2-Amino-2-phenylbutyric acid. [Link]

Sources

Preventing racemization of (R)-2-Amino-2-phenylbutanoic acid hydrochloride during peptide coupling

Technical Support Center: Peptide Synthesis with α,α -Disubstituted Amino Acids

Welcome to the Advanced Diagnostics & Resolution Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and kinetic challenges associated with coupling highly hindered quaternary stereocenters, specifically (R)-2-Amino-2-phenylbutanoic acid hydrochloride .

Core Scientific Insight: The "Racemization Myth" of Quaternary Centers

When researchers observe diastereomeric peaks (epimers) during the LC-MS analysis of a peptide containing (R)-2-Amino-2-phenylbutanoic acid, the immediate assumption is that this unnatural amino acid has racemized. This is a mechanistic impossibility.

(R)-2-Amino-2-phenylbutanoic acid ( α -ethyl- α -phenylglycine) is an α,α -disubstituted amino acid. Racemization during peptide coupling typically proceeds through the base-catalyzed enolization of an oxazolone (azlactone) intermediate[1]. Because this specific amino acid possesses a phenyl group and an ethyl group at the α -carbon, it lacks the required α -proton to undergo enolization. It is intrinsically configurationally stable.

The Causality of the Error: The epimerization you are observing is almost certainly occurring at the adjacent (penultimate) C-terminal residue that you are activating. The extreme steric bulk of the phenyl and ethyl groups drastically reduces the nucleophilicity of the (R)-2-Amino-2-phenylbutanoic amine. This forces the activated adjacent residue to remain in its reactive state for a prolonged period, giving it ample time to cyclize into an oxazolone, enolize, and racemize under basic conditions[2].

Mechanistic Divergence Pathway

CausalityStartSterically Hindered Nucleophile(R)-2-Amino-2-phenylbutanoic acidSlowDrastically ReducedCoupling KineticsStart->SlowOxazoloneActivated C-Terminus FormsOxazolone IntermediateSlow->Oxazolone Prolonged exposureto baseBranch1Target AA (No α-proton)Oxazolone->Branch1 If target is activatedBranch2Adjacent AA (Has α-proton)Oxazolone->Branch2 If adjacent is activatedSafeConfigurationally Stable(Cannot Enolize)Branch1->SafeRacemizeBase-Catalyzed Enolization& EpimerizationBranch2->Racemize

Caption: Mechanistic divergence: Steric hindrance induces adjacent-residue epimerization via oxazolone.

Troubleshooting FAQs

Q: How does the hydrochloride salt form of the amino acid complicate the coupling? A: The HCl salt must be neutralized to liberate the free amine for nucleophilic attack. However, adding excess strong base (like DIPEA or TEA) to the reaction mixture creates a highly basic microenvironment. Because the coupling is sterically delayed, this excess base accelerates the enolization of the adjacent activated residue's oxazolone, driving epimerization[1].

Q: What is the most effective coupling reagent for this substrate? A: Standard carbodiimides (DIC/DCC) or phosphonium salts (BOP) are insufficient for the steric demands of a quaternary center and will lead to truncated sequences. The gold standard for highly hindered substrates is HATU combined with HOAt, which creates a highly reactive active ester while suppressing racemization[1]. Alternatively, forming an acid fluoride using TFFH (tetramethylfluoroformamidinium hexafluorophosphate) provides an extremely compact and reactive electrophile capable of overcoming the steric barrier of the α,α -disubstituted amine[1].

Q: Can I use microwave-assisted synthesis to force the coupling? A: While microwave irradiation can significantly accelerate the coupling of α,α -dialkyl amino acids, it must be avoided if your sequence contains thermally sensitive residues like Histidine or Cysteine, which will undergo rapid thermal racemization at elevated temperatures[3].

Quantitative Data: Coupling Reagent Profiling

To select the optimal coupling system, you must balance the kinetic demands of the hindered amine against the epimerization risk of the adjacent residue.

Coupling SystemActivation IntermediateRelative Kinetics (Hindered)Epimerization Risk (Adjacent AA)Typical Yield (%)
HBTU / DIPEA OBt EsterSlowHigh< 40%
DIC / Oxyma Oxyma EsterModerateModerate60 - 70%
HATU / HOAt / TMP OAt EsterFastLow80 - 85%
TFFH / TMP Acid FluorideVery FastVery Low> 90%

Experimental Protocol: Acid Fluoride-Mediated Coupling

Causality Check: Acid fluorides are utilized here because the fluorine atom is exceptionally small, minimizing steric clashes during the transition state of the nucleophilic attack by the bulky α,α -disubstituted amine. Furthermore, we replace DIPEA with 2,4,6-trimethylpyridine (TMP). TMP is sterically hindered enough to act as a non-nucleophilic base, but its lower pKa (~7.4) compared to DIPEA (~10.5) drastically reduces the rate of base-catalyzed oxazolone enolization of the adjacent residue.

Step 1: Precise Neutralization of the Hydrochloride Salt
  • Weigh 1.0 equivalent of (R)-2-Amino-2-phenylbutanoic acid HCl.

  • Dissolve in anhydrous DMF to achieve a 0.1 M concentration.

  • Add exactly 1.05 equivalents of TMP . Self-Validation: The solution should remain clear. Do not use excess base; any unreacted base will catalyze epimerization in Step 3.

Step 2: Generation of the Acid Fluoride (Electrophile)
  • In a separate reaction vessel, dissolve 1.5 equivalents of the preceding Fmoc-protected amino acid and 1.5 equivalents of TFFH in anhydrous DMF[1].

  • Add 3.0 equivalents of TMP.

  • Stir at room temperature for 15 minutes. Self-Validation: Take a 2 µL aliquot, quench with 10 µL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester mass (M + 32 - OH) confirms the successful generation of the highly reactive acid fluoride intermediate.

Step 3: Sterically Driven Coupling
  • Transfer the activated acid fluoride solution to the neutralized amine solution from Step 1.

  • Allow the reaction to proceed at room temperature for 2 to 4 hours.

  • Monitor the disappearance of the free amine via Ninhydrin (Kaiser) test or LC-MS.

Step 4: Cleavage and Stereochemical Verification
  • Following standard Fmoc deprotection and global cleavage, analyze the crude peptide via high-resolution LC-MS. Self-Validation: The absence of a split peak (diastereomers) in the extracted ion chromatogram confirms that the stereointegrity of the adjacent residue was maintained, successfully bypassing the kinetic bottleneck of the quaternary stereocenter.

Technical Support Center: Crystallization Optimization for (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, chemical engineers, and drug development professionals tasked with optimizing the yield, morphology, and enantiomeric purity of (R)-2-Amino-2-phenylbutanoic acid hydrochloride.

Because this compound is a highly polar, zwitterionic derivative converted into a hydrochloride salt, it exhibits extreme solubility in water and protic solvents, making standard cooling crystallization highly inefficient[1]. To achieve >90% yields while maintaining strict enantiomeric excess (ee)[2], this guide establishes a Hybrid Cooling-Antisolvent Crystallization framework[3].

Process Logic & Workflow Visualization

The most effective strategy to isolate highly soluble amino acid hydrochlorides is to decouple nucleation from growth. By combining temperature gradients with the controlled addition of a non-polar antisolvent, we can manipulate the metastable zone width (MSZW) to favor the growth of pure (R)-enantiomer crystals while keeping impurities in the mother liquor[1][4].

G N1 Crude (R)-2-Amino-2-phenylbutanoic acid HCl N2 Primary Dissolution (EtOH/H2O, 60°C) N1->N2 N3 Controlled Cooling (0.5°C/min to 40°C) N2->N3 Complete dissolution N4 Seeding (1-2 wt%) Metastable Zone N3->N4 Enter metastable zone N5 Antisolvent Addition (MTBE, 0.1 v/v per min) N4->N5 Induce nucleation N6 Final Cooling (5°C) & Isothermal Aging N5->N6 Maximize supersaturation N8 Oiling Out / LLPS (Troubleshoot) N5->N8 If addition too fast N7 High-Yield, High-ee Crystalline Product N6->N7 Filtration & Wash

Hybrid cooling-antisolvent crystallization workflow for (R)-2-Amino-2-phenylbutanoic acid HCl.

Quantitative Solvent System Analysis

Selecting the correct primary/antisolvent pair is critical. The table below summarizes the thermodynamic and kinetic outcomes of various solvent systems tested for this specific chiral amino acid hydrochloride[1][2].

Solvent System (Primary / Antisolvent)Volumetric RatioCooling Rate (°C/min)Seeding Load (wt%)Final Yield (%)Enantiomeric Excess (ee %)Crystal Habit
Methanol / Ethyl Acetate1 : 41.0078.598.2Fine Needles
Ethanol / MTBE 1 : 3 0.5 1.5 92.4 99.8 Thick Prisms
Water / Acetone1 : 50.51.085.197.0Agglomerates
Isopropanol / Heptane1 : 20.22.088.399.1Thin Plates

Note: The Ethanol/MTBE system represents the optimized state, balancing high yield, superior enantiomeric enrichment, and optimal crystal morphology for downstream filtration.

Self-Validating Protocol: Hybrid Cooling-Antisolvent Crystallization

This protocol relies on in-process validation checks to ensure the system behaves predictably at each thermodynamic stage.

Phase 1: Dissolution & Clarification
  • Suspend 100 g of crude (R)-2-Amino-2-phenylbutanoic acid hydrochloride in 500 mL of a primary solvent mixture (Ethanol with 5% v/v Water) in a jacketed crystallizer.

  • Heat the suspension to 60°C under continuous agitation (250 RPM).

    • Causality: The highly polar hydrochloride salt requires a protic solvent for solvation. The 5% water acts as a solubility modifier to ensure complete dissolution at elevated temperatures without requiring excessive solvent volumes[3].

    • Validation Check: Inspect the reactor visually or via an inline turbidity probe. The solution must be 100% transparent (0 NTU). If cloudy, hold at 60°C for an additional 15 minutes.

  • Hot-Filter the solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble particulate matter that could act as uncharacterized primary nucleation sites.

Phase 2: Controlled Cooling & Seeding
  • Cool the filtrate from 60°C to 40°C using a controlled linear cooling rate of 0.5°C/min.

    • Causality: Slow cooling prevents the system from rapidly crossing the MSZW boundary, which would trigger uncontrolled primary nucleation and result in fine, difficult-to-filter crystals[][6].

  • Seed the supersaturated solution at 40°C with 1.5 wt% (1.5 g) of high-purity (R)-2-Amino-2-phenylbutanoic acid HCl crystals.

    • Causality: Seeding provides a low-energy surface for solute deposition, bypassing the high activation energy of spontaneous nucleation. This ensures a consistent crystal habit and prevents liquid-liquid phase separation[3][].

    • Validation Check: Observe the suspension for 30 minutes. The seed crystals should remain suspended and begin to grow slightly, confirming the system is safely within the metastable zone.

Phase 3: Antisolvent Addition & Aging
  • Dose the antisolvent (Methyl tert-butyl ether, MTBE) at a strictly controlled rate of 0.1 v/v per minute (50 mL/min) until a total of 1500 mL is added (1:3 primary to antisolvent ratio).

    • Causality: MTBE drastically lowers the dielectric constant of the medium, forcing the polar hydrochloride salt out of solution. The slow dosing rate maintains a constant, low level of supersaturation that drives growth on the existing seeds rather than spawning new nuclei[1][4].

  • Final Cool & Age: Cool the resulting slurry to 5°C at 0.2°C/min and hold isothermally for 3 hours.

    • Causality: Isothermal aging maximizes thermodynamic yield. The 3-hour hold facilitates Ostwald ripening, where microscopic fines dissolve and redeposit onto the larger, more stable crystals, improving filtration kinetics[3].

    • Validation Check: Sample the mother liquor and analyze via HPLC. The supernatant concentration should plateau, indicating thermodynamic equilibrium has been reached.

Phase 4: Isolation & Drying
  • Filter the slurry using a Nutsche filter or Buchner funnel.

  • Wash the filter cake with 200 mL of pre-chilled (5°C) MTBE.

    • Causality: The cold non-polar wash displaces the mother liquor (which contains dissolved impurities and the undesired (S)-enantiomer) without dissolving the purified product.

  • Dry the crystals under vacuum (50 mbar) at 40°C until constant weight is achieved.

Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of crystallizing upon antisolvent addition? A1: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the supersaturation level exceeds the critical threshold for phase separation before solid nucleation can initiate. This is a frequent challenge with highly soluble amino acid hydrochloride salts when a strong non-polar antisolvent is introduced too rapidly[1].

  • Corrective Action: Reduce the antisolvent dosing rate to <0.1 v/v per minute to prevent localized spikes in supersaturation[4]. More importantly, introduce 1-2 wt% of seed crystals before starting the antisolvent addition. Seeds provide an immediate surface for crystal growth, continuously depleting the supersaturation and keeping the system safely below the LLPS boundary[].

Q2: I am cooling the reactor to 5°C, but my overall yield remains below 70%. How can I improve this? A2: Low yield in a purely cooling-driven crystallization indicates that the thermodynamic solubility of (R)-2-Amino-2-phenylbutanoic acid HCl remains too high at the final temperature[1].

  • Corrective Action: Transition from a simple cooling crystallization to a hybrid cooling-antisolvent approach. By integrating an antisolvent like MTBE after the initial cooling phase, you alter the solvent composition to drastically depress the API's solubility[3]. Additionally, extend the isothermal aging period at 5°C for at least 3 hours to ensure the system fully reaches thermodynamic equilibrium[6].

Q3: The filtration process is extremely slow, and the dried powder forms hard lumps. What is causing this? A3: Slow filtration and lumping are classic symptoms of excessive "fines" (microscopic crystals) or agglomeration, which trap mother liquor within the crystal bed[]. This is typically caused by rapid, uncontrolled primary nucleation—often referred to as "crashing out."

  • Corrective Action: Avoid linear, rapid cooling profiles. Implement a non-linear (parabolic or cubic) cooling profile where the initial cooling rate is very slow (e.g., 0.1°C/min) to promote the growth of existing seeds, accelerating only after the bulk of the mass has crystallized[6]. Ensure agitation is optimized (e.g., 200-300 RPM) to maintain uniform mixing without causing high-shear secondary nucleation (crystal breakage)[3][].

Q4: My crude material has an enantiomeric excess (ee) of 90%, but after crystallization, the ee only improves to 92%. How can I achieve >99% ee? A4: (R)-2-Amino-2-phenylbutanoic acid is a chiral non-natural amino acid[2][7]. If the ee is not enriching significantly, your initial purity may be near or below the eutectic point of the enantiomeric mixture in your current solvent system, meaning both enantiomers are co-crystallizing.

  • Corrective Action: Change the thermodynamic landscape by switching the solvent system. Moving from a highly polar system (like water/acetone) to an Ethanol/MTBE system shifts the eutectic point, allowing the pure (R)-enantiomer to crystallize preferentially. If full dissolution still yields poor ee, perform a prolonged reslurry (thermodynamic ripening) in a solvent where the racemate is highly soluble but the pure (R)-enantiomer is not, selectively enriching the solid phase[2].

Sources

Technical Support Center: Enantiomeric Excess Optimization for (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As an unnatural α-alkyl-α-aryl amino acid, (R)-2-amino-2-phenylbutanoic acid presents unique synthetic challenges. Because it possesses a quaternary stereocenter, traditional enzymatic kinetic resolutions often fail due to steric hindrance, making asymmetric catalysis or diastereomeric salt resolution the preferred pathways. This guide provides field-proven troubleshooting logic and self-validating protocols to help you achieve and maintain >99% enantiomeric excess (ee).

Pathway SM Starting Material (Phenylglycine Schiff Base) PTC Asymmetric Ethylation (Phase-Transfer Catalyst) SM->PTC Ethyl Halide, Base, -20°C Res Racemic Synthesis & Chiral Resolution SM->Res Non-chiral alkylation, L-Gulonic Acid Hyd Acidic Hydrolysis (HCl / Dioxane) PTC->Hyd High ee Intermediate Res->Hyd Diastereomeric Salt Prod (R)-2-Amino-2-phenylbutanoic acid HCl Hyd->Prod Final Isolation

Fig 1: Primary synthetic pathways to (R)-2-Amino-2-phenylbutanoic acid and key ee checkpoints.

FAQ & Troubleshooting Guide

Q1: My ee drops significantly during the final HCl hydrolysis of the ester/imine intermediate. Is the product racemizing? A1: Mechanistically, post-synthetic racemization of 2-amino-2-phenylbutanoic acid via standard enolization is impossible. Unlike canonical amino acids, this molecule lacks an α-proton. If your ee is degrading during hydrolysis, you are likely experiencing differential solubility (where the racemic fraction selectively crystallizes out of the mother liquor) or, if synthesized via an asymmetric Strecker reaction, a retro-Strecker pathway under harsh conditions. Causality & Fix: Always measure the ee of the crude intermediate before hydrolysis. If the intermediate ee is high but the isolated final product ee is low, adjust your crystallization solvent system rather than the reaction chemistry.

Q2: I am using Phase-Transfer Catalysis (PTC) for the asymmetric α-ethylation of a phenylglycine Schiff base, but my ee is plateauing at ~75%. How can I improve this? A2: Enantioselectivity in PTC is entirely dependent on the formation of a tight, highly structured ion pair between the enolate intermediate and the chiral ammonium cation. Recent advances utilize 1 to achieve up to 99% ee in the direct asymmetric α-alkylation of unprotected amino acid esters[1]. If using standard PTCs, ensure the following:

  • Solvent Polarity: Switch from dichloromethane to a non-polar solvent like toluene. Polar solvents disrupt the tight ion pair, allowing the achiral background reaction to compete.

  • Interfacial Mass Transfer: PTC is a biphasic system. If your stirring rate is below 600 RPM, the reduced interfacial area creates localized concentration gradients, dropping the ee.

  • Temperature: Lower the reaction to -20°C to kinetically freeze out the uncatalyzed background alkylation. Alternatively,2 provides another robust pathway for unnatural α-amino acids under mild conditions[2].

Q3: We are scaling up using classical chiral resolution instead of asymmetric catalysis. Which resolving agent provides the best separation factor? A3: For α-quaternary amino acids,3 (DAG) is exceptionally effective for resolving racemic 2-amino-2-phenylbutyric ester derivatives[3]. The rigid dioxolane rings of DAG create a highly differentiated chiral pocket that forms a highly crystalline diastereomeric salt with the target enantiomer, allowing for ee > 99% after a single recrystallization.

Troubleshooting Issue Low ee (<90%) Detected in Final Product Check Analyze Intermediate ee (Pre-Hydrolysis) Issue->Check Path1 Intermediate ee is LOW Check->Path1 Path2 Intermediate ee is HIGH Check->Path2 Sol1 Optimize Catalyst Loading, Temp, or Stir Rate Path1->Sol1 Induction Failure Sol2 Investigate Retro-Strecker or Impurity Co-elution Path2->Sol2 Process Degradation

Fig 2: Diagnostic logic tree for identifying the root cause of enantiomeric excess degradation.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting enantiomeric excess during the asymmetric α-ethylation of a phenylglycine Schiff base.

Temperature (°C)Solvent SystemStirring Rate (RPM)Catalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee %)
20Dichloromethane40058545
0Toluene40057872
-20Toluene200106581
-20 Toluene 800 10 92 96

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Asymmetric α-Ethylation via Phase-Transfer Catalysis

This protocol utilizes a biphasic system to induce chirality. It is designed to self-validate at critical junctures to prevent downstream failures.

  • Preparation: Charge a reactor with the phenylglycine Schiff base (1.0 eq) and a chiral Cinchona alkaloid-derived phase-transfer catalyst (0.1 eq) in anhydrous toluene (10 volumes).

    • Validation Checkpoint 1: Ensure complete dissolution. The solution should be a clear, pale yellow. Any turbidity indicates moisture, which will prematurely hydrolyze the imine and destroy the tight ion pair.

  • Alkylation: Cool the reactor to -20°C. Add ethyl bromide (1.5 eq) in a single portion.

  • Phase-Transfer Initiation: Add 50% aqueous KOH (3.0 eq) dropwise over 30 minutes under vigorous mechanical stirring (>800 RPM).

    • Validation Checkpoint 2: Monitor the emulsion visually. A fine, milky emulsion confirms adequate interfacial area. If the phases separate within 5 seconds of temporarily stopping the stirrer, increase agitation immediately.

  • Quench & Extraction: After 12 hours, quench with cold water and extract the organic layer.

    • Validation Checkpoint 3: Run a preliminary chiral HPLC on the crude organic layer. If the crude ee is <90%, halt the process. Do not proceed to hydrolysis, as ee cannot be recovered downstream without significant yield loss.

Protocol B: Chiral HPLC Analytical Validation

Accurate measurement of the quaternary amino acid requires specialized stationary phases. 4 (e.g., CSP108) provide excellent resolution (Rs = 2.70) for 2-amino-2-phenylbutyric acid[4].

  • Sample Prep: Prepare a 1 mg/mL solution of the final product in the mobile phase.

  • Column Setup: Install a Vancomycin-based CSP column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Elution: Run an isocratic elution using Hexane/Isopropanol (90:10) at a flow rate of 1.0 mL/min.

    • Validation Checkpoint 1: Inject a known racemic standard first. You must observe a baseline resolution (Rs > 2.0) with a separation factor (α) of at least 1.57. If Rs < 2.0, replace the column or adjust the modifier concentration before analyzing the actual sample to prevent false-positive ee readings.

References

  • Direct Asymmetric α-Alkylation of NH2-Unprotected Amino Acid Esters Enabled by Biomimetic Chiral Pyridoxals. ACS Publications. 1

  • Resolving a racemic 2-amino-2-phenylbutyric ester derivative comprises contacting the ester derivative with 2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid. Google Patents (FR2941453A1). 3

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. 2

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. 4

Sources

Validation & Comparative

Comparing (R)-2-Amino-2-phenylbutanoic acid hydrochloride vs its (S)-enantiomer in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-phenylbutanoic acid hydrochloride (also known as α-ethyl-α-phenylglycine) is a critical chiral building block in modern drug discovery. The presence of both a phenyl group and an ethyl chain at the alpha-carbon creates a highly sterically hindered quaternary stereocenter. When incorporated into complex pharmacophores—ranging from M3 antagonist-PDE4 inhibitor (MAPI) dual molecules to barbiturate-based ion channel modulators—the specific enantiomeric configuration dictates profound differences in biological activity, target selectivity, and in vivo efficacy.

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers, detailing the mechanistic causality behind their divergent performances and providing self-validating protocols for their evaluation.

Mechanistic Causality: The Role of the Quaternary Stereocenter

As a Senior Application Scientist, it is crucial to understand why chirality at this specific position drives such drastic biological divergence. The quaternary stereocenter forces a rigid spatial arrangement of the bulky, hydrophobic phenyl ring versus the flexible, aliphatic ethyl chain.

In deep, narrow receptor pockets (such as the PDE4 active site or the M3 muscarinic receptor), binding thermodynamics are heavily influenced by steric clashes.

  • The (R)-Configuration: Often aligns the phenyl ring perfectly for π−π stacking with aromatic residues in the receptor pocket, locking the target in its desired conformation (e.g., the open state of ion channels or the inactive state of an enzyme). This alignment lowers the binding free energy, resulting in high in vivo efficacy and prolonged duration of action .

  • The (S)-Configuration: Conversely, the (S)-enantiomer often forces the bulky phenyl group into a sterically restricted zone. While conformational flexibility might allow it to maintain baseline in vitro binding, the resulting binding kinetics are often suboptimal. This leads to rapid target dissociation, increased susceptibility to metabolic clearance, and a marked drop-off in in vivo efficacy , or even a complete reversal of pharmacological function (e.g., acting as a convulsant rather than an anticonvulsant) .

Pathway A Racemic 2-Amino-2-phenylbutanoic Acid B (R)-Enantiomer Derivative (e.g., Anticonvulsant / High Efficacy) A->B Chiral SFC Resolution C (S)-Enantiomer Derivative (e.g., Convulsant / Efficacy Drop-off) A->C Chiral SFC Resolution D Binds Enhancing Site (Open Ion Channels) B->D E Binds Inhibitory Site (Resting Ion Channels) C->E F Prolonged Channel Opening (Therapeutic Effect) D->F G Channel Blockade (Adverse Effect) E->G

Stereoselective binding pathways and divergent pharmacological outcomes of (R) and (S) enantiomers.

Comparative Performance Data

The following tables summarize the quantitative differences between the enantiomeric derivatives in standardized biological assays.

Table 1: In Vitro Affinities vs. In Vivo Bronchodilation (MAPI Dual Inhibitors)

Data synthesized from optimization studies of M3/PDE4 dual pharmacology molecules.

Compound ConfigurationM3 Receptor AffinityPDE4B2 Enzymatic ActivityPBMC Assay EfficacyIn Vivo Bronchodilation (Rat Trachea)
(R)-Enantiomer (e.g., 3s) SubnanomolarSubnanomolarSuperimposableHigh Efficacy (Retained)
(S)-Enantiomer (e.g., 3f) SubnanomolarSubnanomolarSuperimposableMarked Drop-off

Analysis: While in vitro assays show superimposable subnanomolar potencies for both diastereomers, the in vivo translation heavily favors the (R)-configuration. The drop-off for the (S)-enantiomer is driven by unfavorable dynamic receptor kinetics and rapid physiological clearance.

Table 2: Ion Channel Modulation Outcomes (Barbiturate Derivatives)

Data synthesized from enantioselective studies on general anesthetics and anticonvulsants.

EnantiomerTarget SiteChannel State PreferencePharmacological Outcome
(R)-Enantiomer Enhancing SiteOpen ChannelsAnticonvulsant
(S)-Enantiomer Inhibitory SiteResting ChannelsConvulsant

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be designed as a self-validating system. The inclusion of internal baselines and reference standards guarantees that the observed enantiomeric differences are biologically real, not artifactual.

Workflow S1 1. Chiral SFC Separation S2 2. Enantiomeric Purity (>99% ee) S1->S2 S3 3. In Vitro Assays (M3 Binding & PDE4) S2->S3 S4 4. In Vivo Efficacy (Rat Trachea) S3->S4

Step-by-step workflow from chiral separation to in vivo biological assay validation.

Protocol 1: Radioligand Binding Assay (M3 Muscarinic Receptor)

Purpose: Determine the binding affinity ( Ki​ ) of the enantiomers to the orthosteric site of the M3 receptor.

  • Membrane Preparation: Homogenize CHO cells expressing human M3 receptors in ice-cold HEPES buffer. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H] -N-methylscopolamine ( [3H] -NMS), and varying concentrations of the (R)- or (S)-enantiomer (10 pM to 10 µM).

  • Self-Validation Step (Internal Control): Dedicate control wells to 10 µM Atropine. This defines the non-specific binding (NSB) baseline. The assay is only valid if the signal-to-background ratio (Total Binding / NSB) is 5:1.

  • Filtration & Detection: Terminate the reaction after 2 hours by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Quantify radioactivity using a liquid scintillation counter.

Protocol 2: PDE4B2 Enzymatic Inhibition Assay

Purpose: Evaluate the ability of the enantiomers to inhibit cAMP hydrolysis.

  • Enzyme Incubation: Incubate recombinant human PDE4B2 with 1 µM cAMP and serial dilutions of the test enantiomers in a Tris-HCl assay buffer containing 5 mM MgCl2​ .

  • Self-Validation Step (Dynamic Range): Include Roflumilast as a positive control reference inhibitor, and a vehicle-only well as the maximum activity control. This validates the dynamic range and enzymatic viability of the specific PDE4 batch.

  • Signal Generation: Stop the reaction after 1 hour. Add the detection mix from a TR-FRET cAMP assay kit. The anti-cAMP antibody binds remaining cAMP, generating a FRET signal inversely proportional to PDE4 activity.

  • Data Analysis: Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Protocol 3: In Vivo Bronchodilation Assay (Rat Trachea)

Purpose: Assess the physiological efficacy and duration of action, capturing the pharmacokinetic drop-off often seen in (S)-enantiomers.

  • Preparation & Baseline Validation: Anesthetize male Sprague-Dawley rats and mechanically ventilate them. Measure baseline pulmonary resistance ( RL​ ). Self-validation: Any animal exhibiting a baseline RL​ variance >20% from the cohort mean is excluded, ensuring uniform physiological responsiveness.

  • Administration: Administer the enantiomers via the intratracheal route (IT) as fine suspensions in saline/Tween 80 (0.2%).

  • Challenge: At 1 hour and 16 hours post-dosing, administer intravenous carbachol to induce bronchoconstriction.

  • Measurement: Record the peak increase in RL​ . Efficacy is expressed as the percentage inhibition of the carbachol-induced bronchoconstriction compared to vehicle-treated controls.

References

  • Optimization of M3 Antagonist–PDE4 Inhibitor (MAPI) Dual Pharmacology Molecules for the Treatment of COPD Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Allyl m-Trifluoromethyldiazirine Mephobarbital: An Unusually Potent Enantioselective and Photoreactive Barbiturate General Anesthetic Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Advanced Comparison Guide: (R)-2-Amino-2-phenylbutanoic Acid vs. Unnatural Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetics and drug design. By altering the fundamental building blocks of peptides, researchers can overcome the two greatest limitations of peptide therapeutics: rapid proteolytic degradation and lack of conformational stability.

This guide provides an in-depth technical comparison between (R)-2-Amino-2-phenylbutanoic acid (a chiral α,α -disubstituted amino acid) and other prevalent UAAs. It is designed for drug development professionals seeking to leverage steric constraints for precise pharmacological outcomes, such as disrupting pathological protein aggregation.

Mechanistic Causality: The Physics of Conformational Control

To understand the utility of (R)-2-Amino-2-phenylbutanoic acid, one must examine the causality behind its structural behavior. Replacing the α -hydrogen of a natural amino acid with an alkyl or aryl group creates an α,α -disubstituted amino acid ( αα AA). This modification introduces severe steric crowding at the quaternary α -carbon, drastically restricting the allowable Ramachandran dihedral angles ( ϕ,ψ ) [1].

However, not all αα AAs behave identically. The symmetry and size of the substituents dictate the macroscopic folding of the peptide:

  • Achiral α -methylated UAAs (e.g., Aib): α -Aminoisobutyric acid (Aib) possesses two symmetrical methyl groups. The steric clash between these methyls and the adjacent amide backbone forces the peptide into tightly wound helical structures, predominantly the 310​ -helix or α -helix [1].

  • Chiral α -ethylated/arylated UAAs (e.g., (R)-2-Amino-2-phenylbutanoic acid): Also known as (R)- α -ethylphenylglycine, this molecule possesses an asymmetrical, bulky ethyl and phenyl group. The massive steric bulk of these specific substituents prevents the tight turns required for helicity. Instead, the backbone is forced into a fully planar C5-conformation (an extended, β -strand-like geometry) [1].

Therapeutic Application: This forced extended conformation is highly prized in the design of " β -sheet breakers." For example, in Alzheimer's disease research, incorporating bulky αα AAs into the KLVFF recognition motif of Amyloid- β (A β ) forces the peptide into an extended state. One face of the peptide binds to the pathogenic A β oligomer, while the massive steric bulk on the opposite face physically blocks the recruitment of subsequent A β monomers, effectively halting fibrillization [2].

G Nat Natural α-Amino Acids (Flexible) H1 Random Coil / Native Folds Nat->H1 Aib Aib (Achiral α,α-dimethyl) (Conformationally Restricted) H2 3_10 Helix / α-Helix Aib->H2 Induces Helicity R2A (R)-2-Amino-2-phenylbutanoic acid (Chiral α-ethyl, α-phenyl) H3 Fully Planar C5 / Extended R2A->H3 Steric Clash Forces Extension Deg High Proteolytic Susceptibility H1->Deg Res High Proteolytic Stability H2->Res H3->Res

Conformational logic: Steric bulk of α,α-substituents dictates peptide secondary structure.

Comparative Performance Data

The following table synthesizes the quantitative and structural metrics of (R)-2-Amino-2-phenylbutanoic acid against other common UAA classes used in drug design [1, 3].

Amino Acid ClassRepresentative MoleculeBackbone Dihedral Preference ( ϕ,ψ )Typical SPPS Coupling TimeProtease Half-Life ( t1/2​ )Primary Structural Role
Natural α -AA L-AlanineFlexible (Ramachandran allowed)30 - 45 min< 1 hourNative folding & target recognition
Achiral αα -AA Aib~ -57°, -47° ( 310​ -Helix)2 - 4 hours> 24 hoursHelical stabilization (e.g., stapling)
Chiral αα -AA (R)-2-Amino-2-phenylbutanoic acid ~ -180°, +180° (Planar C5) 4 - 12 hours > 24 hours β -sheet disruption, extended scaffolds
β -Amino Acid β3 -Homoleucine~ -140°, +60° (14-Helix)1 - 2 hours> 48 hoursFoldamer scaffolds, GPCR ligands

Self-Validating Experimental Methodologies

Working with highly hindered αα AAs requires specialized protocols. The following methodologies are designed as self-validating systems, ensuring that the causality of the chemical reactions is respected and verifiable.

Protocol A: Fmoc-SPPS Incorporation of Highly Hindered αα AAs

The Causality: The quaternary α -carbon of (R)-2-Amino-2-phenylbutanoic acid creates a massive steric shield around the nucleophilic amine. Standard coupling reagents (like HBTU) fail because the activation energy barrier to form the amide bond is too high. To overcome this, highly reactive coupling reagents that form less sterically hindered active esters (e.g., HATU with HOAt) must be utilized alongside extended reaction times.

Step-by-Step Workflow:

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 4.0 equivalents of Fmoc-(R)-2-Amino-2-phenylbutanoic acid and 3.9 equivalents of HATU in minimal DMF.

    • Add 8.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the solution to initiate activation (color change to yellow indicates active ester formation).

    • Add the mixture to the resin and agitate at room temperature for 6 to 12 hours .

  • Validation (Kaiser Test): Perform a Kaiser test. If the beads remain slightly blue (indicating unreacted amines due to steric hindrance), perform a mandatory double coupling using DIC/OxymaPure for an additional 4 hours.

  • Capping: Treat the resin with acetic anhydride/pyridine (1:10 in DMF) for 15 minutes to permanently cap unreacted sequences, preventing deletion impurities.

  • Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: Proteolytic Stability Validation Assay

The Causality: The therapeutic value of (R)-2-Amino-2-phenylbutanoic acid relies on its ability to shield adjacent peptide bonds from the active sites of proteases. By placing the UAA adjacent to a known protease cleavage site (e.g., the C-terminus of Arginine for Trypsin), we can quantitatively measure the steric shielding effect.

Step-by-Step Workflow:

  • Preparation: Prepare a 100 μ M solution of the purified UAA-containing peptide in 50 mM ammonium bicarbonate buffer (pH 8.0). Prepare a control sequence using natural L-amino acids.

  • Enzyme Addition: Add Trypsin (or Pronase for a more aggressive assay) at a 1:100 enzyme-to-peptide molar ratio. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 μ L aliquots at t=0,1,2,4,8,12, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 50 μ L of 1% TFA in water to denature the protease.

  • LC-MS Analysis: Inject the quenched samples into an RP-HPLC coupled to a Mass Spectrometer.

  • Data Validation: Integrate the Area Under the Curve (AUC) for the intact peptide mass. Plot AUC vs. Time to calculate the t1/2​ . A successful incorporation of (R)-2-Amino-2-phenylbutanoic acid will yield >90% intact peptide at 24 hours, whereas the natural control will degrade within 1 hour [3].

Workflow S1 Fmoc-SPPS Extended Coupling (HATU/HOAt) S2 TFA Cleavage & Global Deprotection S1->S2 S3 RP-HPLC Purification S2->S3 S4 Proteolytic Assay (Trypsin/Pronase) S3->S4 S5 LC-MS Analysis (AUC t1/2 Calculation) S4->S5

Workflow for synthesizing and validating proteolytically stable α,α-disubstituted peptides.

References

  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical and Pharmaceutical Bulletin.
  • National Institutes of Health (NIH). (2010). Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization. PMC.
  • American Chemical Society (ACS). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.

Mass Spectrometry Fragmentation Pattern Validation for (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals Focus: Structural elucidation, MS platform comparison, and fragmentation causality

Executive Summary

In pharmaceutical development, the rigorous structural validation of chiral unnatural amino acids is critical. (R)-2-Amino-2-phenylbutanoic acid hydrochloride (C₁₀H₁₃NO₂ · HCl) serves as a vital building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Validating its structural integrity via mass spectrometry (MS) requires moving beyond simple nominal mass confirmation.

This guide objectively compares two dominant mass spectrometry platforms—High-Resolution Mass Spectrometry (HRMS via Q-TOF/Orbitrap) and Triple Quadrupole (QqQ) Mass Spectrometry —for validating the fragmentation pattern of this compound. By establishing a self-validating experimental protocol, we demonstrate why HRMS is mandatory for initial structural elucidation, while QqQ remains the gold standard for high-throughput quantification.

Mechanistic Overview of Fragmentation Pathways

To validate a fragmentation pattern, one must first understand the chemical causality driving the dissociation. In positive Electrospray Ionization (ESI+), the free base of (R)-2-Amino-2-phenylbutanoic acid (exact monoisotopic mass 179.0946 Da) readily accepts a proton at the primary amine, yielding an abundant precursor ion [M+H]⁺ at m/z 180.1024 [1].

Upon collisional activation, the molecule undergoes characteristic α -amino acid cleavages driven by the stabilization of the resulting carbocations:

  • Loss of Formic Acid (-46 Da): The dominant pathway is the loss of HCOOH (or sequential loss of H₂O and CO). This α -cleavage yields a highly stabilized immonium ion at m/z 134.0970. The stability of this fragment is heavily influenced by the electron-donating resonance of the adjacent phenyl ring.

  • Loss of Water (-18 Da) & Ammonia (-17 Da): Minor peripheral cleavages occur at the carboxylic and amino groups, yielding fragments at m/z 162.0919 and 163.0759, respectively.

  • Secondary Cleavages: The immonium ion (m/z 134.0970) undergoes further high-energy dissociation, losing ethylene (C₂H₄, -28 Da) from the ethyl side-chain to form m/z 106.0657, or losing ammonia to form m/z 117.0704 [2].

Fragmentation M [M+H]+ m/z 180.1024 F1 Loss of H2O m/z 162.0919 M->F1 -H2O F2 Loss of NH3 m/z 163.0759 M->F2 -NH3 F3 Loss of HCOOH m/z 134.0970 M->F3 -HCOOH F4 Loss of C2H4 m/z 106.0657 F3->F4 -C2H4 F5 Loss of NH3 m/z 117.0704 F3->F5 -NH3

Proposed ESI-MS/MS fragmentation pathway for (R)-2-Amino-2-phenylbutanoic acid.

Platform Comparison: HRMS vs. QqQ

When validating the fragmentation of an analytical standard, selecting the appropriate mass analyzer is crucial.

  • Triple Quadrupole (QqQ - CID): Utilizes Collision-Induced Dissociation (CID). It is highly sensitive but limited to nominal mass resolution. A fragment observed at m/z 134 could theoretically be [C₉H₁₂N]⁺ or an isobaric interference like [C₈H₈NO]⁺.

  • Orbitrap / Q-TOF (HRMS - HCD): Utilizes Higher-energy C-trap Dissociation (HCD). It provides sub-ppm mass accuracy. HCD eliminates the "low-mass cutoff" typical in ion trap CID, allowing for the detection of low m/z secondary fragments (e.g., m/z 106.0657) essential for complete structural mapping [3].

Table 1: Performance Comparison for Structural Validation
ParameterTriple Quadrupole (QqQ)Orbitrap / Q-TOF (HRMS)Impact on Validation
Mass Accuracy ± 0.1 Da< 2 ppmHRMS allows unambiguous elemental composition assignment.
Activation Method CID (Argon/Nitrogen)HCD (Nitrogen)HCD yields richer low-mass fragmentation spectra.
Primary Use Case MRM QuantificationStructural ElucidationQqQ is best for routine assay; HRMS is required for standard validation.
False Positive Risk Moderate (Isobaric overlap)Extremely LowHRMS mass defect analysis filters out background matrix ions.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal logic check to prevent artifactual data interpretation.

Step-by-Step Methodology

Step 1: System Calibration & Suitability (The Accuracy Check)

  • Action: Calibrate the HRMS instrument using a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to achieve < 2 ppm mass accuracy.

  • Causality: Without sub-ppm calibration, the calculation of mass defects for fragment ions becomes unreliable, defeating the purpose of HRMS validation.

Step 2: Sample Preparation (The Ionization Optimizer)

  • Action: Dissolve (R)-2-Amino-2-phenylbutanoic acid hydrochloride in 50% Methanol / 50% Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The 0.1% formic acid serves a dual purpose: it lowers the pH to ensure complete protonation of the primary amine (pKa ~9.6), and it provides a source of protons during the electrospray desolvation process, maximizing the [M+H]⁺ ion yield.

Step 3: MS/MS Acquisition via Stepped Collision Energy

  • Action: Infuse the sample at 5 µL/min. Isolate the precursor ion at m/z 180.1 using a narrow 1.0 Da quadrupole isolation window. Apply Normalized Collision Energies (NCE) of 20, 40, and 60 simultaneously (Stepped HCD).

  • Causality: A 1.0 Da isolation window acts as a self-validating filter—if a fragment appears that requires a precursor mass of 181, it is excluded. Stepped NCE ensures that both fragile precursor ions and robust low-mass fragments are captured in a single averaged spectrum.

Step 4: Blank Subtraction & Decoupling

  • Action: Run a solvent blank (50% MeOH/0.1% FA) using the exact same MS/MS isolation and fragmentation parameters.

  • Causality: If the m/z 134.0970 peak appears in the blank, the system flags it as an environmental contaminant (e.g., a plasticizer fragment) rather than a true analyte fragment.

MS_Workflow A Sample Preparation (0.1% FA in 50% MeOH) B ESI+ Ionization Precursor m/z 180.1 A->B C Quadrupole Isolation (1.0 Da Window) B->C D1 Triple Quadrupole (QqQ) CID Activation C->D1 D2 Q-TOF / Orbitrap HCD Activation C->D2 E1 Nominal Mass Detection (MRM Optimization) D1->E1 E2 Exact Mass Detection (Elemental Validation) D2->E2 F Fragmentation Pattern Validated E1->F E2->F

Experimental workflow comparing QqQ and HRMS platforms for MS/MS validation.

Data Presentation: Quantitative Fragmentation Analysis

The table below summarizes the theoretical exact masses versus the observed HRMS data, demonstrating the precision required to validate the structural identity of the standard.

Table 2: HRMS Fragment Validation for [M+H]⁺ (m/z 180.1024)
Fragment IdentityNeutral LossTheoretical Exact Mass (m/z)Observed Orbitrap Mass (m/z)Mass Error (ppm)Relative Abundance (NCE 40)
[M+H - H₂O]⁺ H₂O (18.0106)162.0919162.0921+1.215%
[M+H - NH₃]⁺ NH₃ (17.0265)163.0759163.0757-1.28%
[M+H - HCOOH]⁺ HCOOH (46.0055)134.0970134.0968-1.5100% (Base Peak)
[M+H - HCOOH - C₂H₄]⁺ HCOOH + C₂H₄106.0657106.0658+0.945%
[M+H - HCOOH - NH₃]⁺ HCOOH + NH₃117.0704117.0702-1.722%

Interpretation: The mass errors are all well below the 5 ppm threshold, definitively confirming the elemental compositions of the fragments. A QqQ instrument would only report m/z 134.1, leaving room for structural ambiguity.

Conclusion & Best Practices

For the rigorous validation of (R)-2-Amino-2-phenylbutanoic acid hydrochloride, HRMS (Orbitrap/Q-TOF) is the superior platform for initial structural elucidation due to its ability to assign exact elemental compositions to product ions. Once the fragmentation pathway is validated (specifically the robust 180.1 134.1 transition), a Triple Quadrupole (QqQ) can be confidently deployed for high-throughput, high-sensitivity MRM quantification in pharmacokinetic or synthetic yield studies.

By employing a self-validating protocol—utilizing narrow isolation windows, stepped collision energies, and blank subtraction—researchers can ensure absolute data integrity in their analytical workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89317, 2-Amino-2-phenylbutanoic acid." PubChem,[Link]

  • Harrison, A. G. "The gas-phase fragmentation of protonated amino acids." Mass Spectrometry Reviews,[Link]

  • Jedrychowski, M. P., et al. "Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for robust structural identification." Molecular & Cellular Proteomics,[Link]

Comparative Efficacy of Chiral Resolution Methods for 2-Amino-2-phenylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-2-phenylbutanoic acid hydrochloride (also known as α -amino- α -phenylbutyric acid) is a highly valuable non-natural α,α -dialkyl amino acid. It serves as a critical chiral building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, Trimebutine analogs, and advanced peptide mimetics[1].

Resolving its racemic mixture presents a unique thermodynamic and kinetic challenge. The tetrasubstituted α -carbon lacks an α -proton, which completely prevents standard dynamic kinetic resolution (DKR) via base-catalyzed racemization of the unreacted enantiomer. Furthermore, the steric bulk of the adjacent phenyl and ethyl groups severely hinders the approach of many traditional resolving agents and biocatalysts.

This guide objectively compares three field-proven methodologies for the chiral resolution of 2-amino-2-phenylbutanoic acid, detailing the mechanistic causality and providing self-validating experimental protocols for each.

Classical Diastereomeric Salt Resolution

Mechanistic Rationale

Classical resolution of α,α -dialkyl amino acids using standard agents like tartaric acid often yields poor enantiomeric excess (ee) due to weak chiral recognition. However, derivatizing the amino acid to its ester and utilizing (-)-2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid (DIKGA) as the resolving agent overcomes this limitation. The highly rigid, cyclic structure of DIKGA creates a sterically demanding environment that perfectly discriminates between the (R) and (S) enantiomers, leading to highly selective precipitation[2].

Self-Validating Protocol
  • Esterification: Convert racemic 2-amino-2-phenylbutanoic acid to its methyl or ethyl ester using SOCl₂ in the respective alcohol.

    • Validation: TLC (Hexane/EtOAc 1:1) must show complete consumption of the baseline amino acid.

  • Salt Formation: Dissolve the racemic ester and (-)-DIKGA (1:1 molar ratio) in a solvent mixture of isopropanol (iPrOH) and methyl tert-butyl ether (MTBE) at 45°C[2].

  • Selective Crystallization: Cool the mixture slowly to 20°C. The (S)-amino ester (-)-DIKGA salt will selectively precipitate.

    • Validation: Chiral HPLC of the dissolved crystal should indicate >95% ee before further processing.

  • Hydrolysis & Salt Exchange: Treat the isolated salt with 30% w/w NaOH to liberate the free ester, extract with MTBE, and subsequently hydrolyze the ester under acidic conditions (HCl) to yield pure (S)-2-amino-2-phenylbutanoic acid hydrochloride[2].

ClassicalResolution Racemic Racemic 2-Amino-2-phenylbutanoic acid ester Reaction Salt Formation (iPrOH/MTBE, 45°C) Racemic->Reaction ResolvingAgent (-)-DIKGA (Chiral Resolving Agent) ResolvingAgent->Reaction Diastereomers Diastereomeric Salts (S)-Salt + (R)-Salt Reaction->Diastereomers Crystallization Selective Crystallization (Cooling to 20°C) Diastereomers->Crystallization SSalt Solid: (S)-Amino Ester DIKGA Salt Crystallization->SSalt RSalt Mother Liquor: (R)-Amino Ester DIKGA Salt Crystallization->RSalt Hydrolysis Alkaline Hydrolysis & HCl Treatment SSalt->Hydrolysis FinalProduct Pure (S)-2-Amino-2-phenylbutanoic acid HCl (>99% ee) Hydrolysis->FinalProduct

Workflow for the classical diastereomeric salt resolution of 2-amino-2-phenylbutanoic acid.

Enzymatic Resolution (Biocatalytic Hydrolysis)

Mechanistic Rationale

Standard aminoacylases exhibit near-zero activity toward α -dialkylated amino acids due to severe steric clashes within the enzyme's active site[3]. To bypass this, researchers employ specific lipases (e.g., Candida antarctica lipase B, CALB) or engineered esterases to selectively hydrolyze the ethyl ester derivative of the amino acid[4]. The enzyme's hydrophobic pocket accommodates the bulky phenyl ring, allowing stereoselective attack on the ester carbonyl.

Self-Validating Protocol
  • Substrate Preparation: Synthesize racemic ethyl 2-amino-2-phenylbutanoate[4].

  • Biocatalysis: Suspend the ester in a biphasic system (e.g., phosphate buffer pH 7.2 and MTBE). Add the immobilized lipase and incubate at 37°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction via chiral GC or HPLC.

    • Validation: The reaction is self-terminating at ~50% conversion when the preferred enantiomer (typically the (S)-ester) is fully hydrolyzed to the aqueous-soluble (S)-acid.

  • Phase Separation: Separate the organic layer (containing unreacted (R)-ester) from the aqueous layer (containing the (S)-acid)[5].

  • Isolation: Acidify the aqueous layer with HCl, concentrate, and crystallize the (S)-2-amino-2-phenylbutanoic acid hydrochloride.

EnzymaticResolution RacemicEster Racemic Ethyl 2-amino-2-phenylbutanoate Biocatalysis Enzymatic Hydrolysis (Aqueous/Organic Biphasic, 37°C) RacemicEster->Biocatalysis Enzyme Lipase (e.g., CALB) or Engineered Esterase Enzyme->Biocatalysis Products Reaction Mixture (~50% Conversion) Biocatalysis->Products Separation Phase Separation (Organic vs. Aqueous) Products->Separation SAcid Aqueous Phase: (S)-Amino Acid Separation->SAcid REster Organic Phase: Unreacted (R)-Ester Separation->REster Acidification HCl Acidification & Crystallization SAcid->Acidification FinalS (S)-2-Amino-2-phenylbutanoic acid HCl Acidification->FinalS

Enzymatic resolution pathway utilizing selective ester hydrolysis in a biphasic system.

Preparative Chiral Chromatography (HPLC/SFC)

Mechanistic Rationale

Direct chromatographic resolution avoids the need for chemical derivatization. Macrocyclic antibiotic chiral stationary phases (CSPs), such as Teicoplanin or Vancomycin-based columns, are highly effective for underivatized 2-amino-2-phenylbutyric acid. The separation relies on a complex interplay of hydrogen bonding, π−π interactions with the phenyl ring, and steric inclusion within the macrocyclic cavity[6]. Alternatively, Zwitterionic Cinchona alkaloid (ZWIX) phases provide excellent resolution by forming stereoselective ion-pairs with the zwitterionic amino acid[7].

Self-Validating Protocol
  • Sample Preparation: Dissolve the racemic hydrochloride salt in the mobile phase (e.g., Methanol/Water 98:2 v/v with 25 mM formic acid and 12.5 mM ammonium formate)[7].

  • Chromatographic Separation: Inject onto a preparative Teicoplanin or ZWIX(+) column.

    • Validation: Analytical runs should demonstrate a resolution factor ( Rs​ ) > 2.0 and a separation factor ( α ) > 1.5[6].

  • Fraction Collection: Collect the baseline-separated peaks using UV detection (210 nm) or mass spectrometry (MS) triggering[8].

  • Recovery: Lyophilize the fractions to recover the enantiopure hydrochloride salts directly.

Comparative Data Summary

ParameterClassical Resolution (DIKGA)Enzymatic Resolution (Lipase)Chiral Chromatography (HPLC)
Target Substrate Ester DerivativeEster / Amide DerivativeFree Amino Acid / HCl Salt
Typical Yield 30–35% (Max 50%)40–45% (Max 50%)~48% (Max 50%)
Enantiomeric Excess > 99%> 98%> 99.5%
Scalability High (Multi-Kilogram)Medium (Pilot Scale)Low-Medium (Grams to low Kg)
Cost Profile Low (Cheap reagents)Medium (Enzyme costs)High (Capital equipment, Solvents)
Processing Time 3–5 Days2–4 Days< 1 Day

References

  • [6] Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: PMC / NIH URL:[Link]

  • [2] Title: FR2941453A1 - Resolving a racemic 2-amino-2-phenylbutyric ester derivative... Source: Google Patents URL:

  • [8] Title: Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography... Source: ACS Publications URL:[Link]

  • [3] Title: Enantioselective Synthesis | Catalysis Source: Scribd URL:[Link]

  • [7] Title: Chiral Separations and Stereochemical Elucidation: Fundamentals, Methods and Applications Source: DOKUMEN.PUB URL:[Link]

  • [5] Title: A SEM-EDX study of highly stable supported liquid membranes based on ionic liquids Source: ResearchGate URL:[Link]

Sources

Spectroscopic validation of (R)-2-Amino-2-phenylbutanoic acid hydrochloride batch-to-batch consistency

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing Chemistry, Manufacturing, and Controls (CMC) workflows, I frequently encounter the analytical challenges inherent in scaling chiral active pharmaceutical ingredients (APIs). (R)-2-Amino-2-phenylbutanoic acid hydrochloride is a highly specialized unnatural amino acid derivative utilized as a critical chiral building block in peptide synthesis and small-molecule drug development.

Because the spatial arrangement of atoms dictates receptor binding affinity and pharmacokinetics, even trace contamination by the (S)-enantiomer can lead to off-target toxicities or reduced efficacy. Consequently, establishing a robust, self-validating spectroscopic framework to prove batch-to-batch consistency is not just a quality assurance measure—it is a strict regulatory mandate.

The Regulatory Imperative for Chiral Consistency

According to the FDA’s policy statement on the development of stereoisomeric drugs, manufacturers must implement stereochemically specific identity tests and stereochemically selective assay methods to monitor enantiomeric purity[1],[2]. Furthermore, the ICH Q6A guidelines dictate that specifications must be scientifically justified to ensure product quality and batch-to-batch consistency, encompassing both structural identity and the strict control of residual solvents and impurities[3],[4],[5].

To meet these requirements, we must move beyond basic bulk measurements and deploy orthogonal spectroscopic techniques.

Workflow A Batch Sampling: (R)-2-Amino-2-phenylbutanoic acid HCl B 1H & 13C qNMR (Structural ID & Residual Solvents) A->B C Chiral HPLC (Enantiomeric Excess %) A->C D Polarimetry & FTIR (Bulk Optical & Functional ID) A->D E Data Synthesis (ICH Q6A Compliance Check) B->E C->E D->E F Release for Pharmaceutical Use E->F Meets All Specifications

Spectroscopic validation workflow for chiral API batch release.

Comparative Analysis: Premium vs. Standard Alternatives

To illustrate the necessity of rigorous validation, we compared two commercially available sources of (R)-2-Amino-2-phenylbutanoic acid HCl over three consecutive batches:

  • Product A (Premium Alternative): Synthesized via advanced biocatalytic asymmetric synthesis.

  • Product B (Standard Alternative): Synthesized via classical diastereomeric salt resolution.

Classical resolution (Product B) often suffers from "enantiomeric leakage" (where the unwanted enantiomer co-precipitates) and requires harsh solvents that can remain in the final crystal lattice. Spectroscopic validation is the only way to objectively expose these hidden inconsistencies.

Quantitative Batch-to-Batch Data

The following table summarizes the spectroscopic and chromatographic validation data for both products.

MetricProduct A (Batch 1)Product A (Batch 2)Product A (Batch 3)Product B (Batch 1)Product B (Batch 2)Product B (Batch 3)
Chemical Purity (qNMR) 99.8%99.9%99.8%98.2%97.5%98.6%
Enantiomeric Excess (HPLC) >99.9%>99.9%>99.9%96.4%94.8%97.1%
Specific Rotation [α]D +48.2°+48.1°+48.2°+46.5°+45.8°+47.0°
Residual Solvents (NMR) < 10 ppm< 10 ppm< 10 ppm450 ppm (EtOAc)820 ppm (EtOAc)310 ppm (EtOAc)
Consistency Status Pass (ICH Q6A) Pass (ICH Q6A) Pass (ICH Q6A) Fail (Variable) Fail (Variable) Fail (Variable)

Observation: Product A demonstrates exceptional batch-to-batch consistency. Product B exhibits significant variance in enantiomeric excess and fails ICH Q3C residual solvent limits in Batch 2 due to trapped ethyl acetate from the resolution process.

Spectroscopic Methodologies & Causality

Quantitative Nuclear Magnetic Resonance (qNMR)

The Causality: While HPLC is excellent for targeted impurities, it is "blind" to compounds that lack a chromophore. qNMR is a universal detector. By using a 500 MHz instrument, we can simultaneously confirm the structural identity of the amino acid and quantify residual solvents without requiring a separate Headspace-GC assay. The characteristic 1 H-NMR spectrum for this compound in MeOD features a distinct triplet at δ 1.06 ppm (CH 3​ ) and multiplets at δ 7.33-7.59 ppm (aromatic protons)[6],[7].

Chiral High-Performance Liquid Chromatography (HPLC)

The Causality: Polarimetry (Specific Rotation) only provides a net average of the bulk material's optical activity. It cannot accurately quantify trace amounts (<0.5%) of the (S)-enantiomer because minor impurities can skew the rotation[1]. Chiral HPLC physically separates the (R) and (S) enantiomers using a chiral stationary phase, allowing for precise, baseline-resolved integration of enantiomeric excess (ee).

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal checks that prevent false positives or inaccurate quantifications.

Protocol 1: qNMR for Structural Identity and Residual Solvents
  • Sample Preparation: Accurately weigh 15.0 mg of (R)-2-Amino-2-phenylbutanoic acid HCl and 5.0 mg of maleic acid (Internal Standard for qNMR). Dissolve completely in 0.6 mL of CD 3​ OD.

    • Causality: CD 3​ OD is selected because it fully dissolves the HCl salt and exchanges labile amine/carboxylic protons, simplifying the spectrum and preventing broad peak interference[6].

  • Instrument Parameters: Acquire data on a 500 MHz NMR spectrometer using a 30° pulse angle, 64 scans, and a relaxation delay ( D1​ ) of 10 seconds.

    • Causality: Protons relax at different rates. If the D1​ is too short, protons with long T1​ relaxation times will not fully return to equilibrium, artificially deflating their peak areas. A 10-second delay guarantees >99% relaxation, making the integration strictly proportional to molar concentration.

  • Self-Validation Check: Integrate the maleic acid singlet ( δ 6.26 ppm). If the signal-to-noise ratio (S/N) is < 250:1, the spectrum is rejected, and the sample must be re-run with a higher scan count.

  • Analysis: Confirm the API structure via the δ 1.06 ppm triplet. Check for the presence of a singlet at δ 2.03 ppm, which would indicate residual ethyl acetate from poor manufacturing practices.

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination
  • System Setup: Equip the HPLC with a Chiralpak Crown Ether column (specifically designed for primary amino acids).

  • Mobile Phase: Use an isocratic elution of aqueous Perchloric acid (pH 1.5) and Methanol (80:20 v/v) at a flow rate of 0.8 mL/min.

    • Causality: The highly acidic mobile phase ensures the carboxylic acid moiety remains fully protonated. If the pH fluctuates near the molecule's pKa, the compound will exist in multiple ionization states, causing severe peak tailing and ruining the resolution of the enantiomers.

  • System Suitability Test (SST - The Self-Validating Step): Before injecting the batch sample, inject a known racemic standard of 2-amino-2-phenylbutanoic acid.

    • Validation Criteria: The system is only cleared for use if the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . This proves the column is actively separating enantiomers. If Rs​<1.5 , any "pure" result on the batch sample is invalid, as the peaks may simply be co-eluting.

  • Batch Analysis: Inject 10 μ L of the batch sample (1 mg/mL). Monitor UV absorbance at 210 nm. Calculate the ee% by comparing the area of the (R) peak against any detected (S) peak.

References

  • 3 - European Pharmaceutical Review.

  • 5 - Veeprho.

  • 4 - Regis Technologies. 4.1 - ElectronicsAndBooks.

  • 2 - PubMed.

  • 6 - ChemicalBook. 7.7 - Wiley-VCH.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational element of scientific integrity and environmental stewardship. The proper disposal of chemical reagents, such as (R)-2-Amino-2-phenylbutanoic acid hydrochloride, is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Disclaimer: This guide is intended to provide comprehensive, procedural advice based on available data for structurally similar compounds and general best practices in laboratory waste management. However, it is not a substitute for the manufacturer-provided Safety Data Sheet (SDS) or your institution's specific Environmental Health and Safety (EHS) protocols. Always consult the SDS for the specific product you are using and adhere to your local, state, and federal regulations.

Hazard Identification and Risk Assessment: A Proactive Approach

(R)-2-Amino-2-phenylbutanoic acid hydrochloride is a derivative of phenylbutanoic acid. While a specific Safety Data Sheet (SDS) for this exact stereoisomer hydrochloride salt was not identified, data from the closely related 2-Amino-2-phenylbutyric acid indicates that it is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on this, it is prudent to handle (R)-2-Amino-2-phenylbutanoic acid hydrochloride as a hazardous substance. The primary risks to laboratory personnel involve dermal and ocular contact, as well as inhalation of the powdered form. A thorough risk assessment should be conducted before handling this chemical, considering the quantities being used and the potential for dust or aerosol generation.

Table 1: Hazard Profile and Recommended Precautions

Hazard ClassificationGHS Hazard Statement(s)Recommended Personal Protective Equipment (PPE)
Skin Irritant (Category 2)H315: Causes skin irritationNitrile gloves, lab coat
Eye Irritant (Category 2A)H319: Causes serious eye irritationSafety glasses with side shields or goggles
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationUse in a well-ventilated area or chemical fume hood; N95 dust mask if handling large quantities of powder
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (R)-2-Amino-2-phenylbutanoic acid hydrochloride requires a systematic approach, from the point of generation to final collection by EHS personnel. The following workflow is designed to ensure safety and regulatory compliance.

Figure 1: Disposal decision workflow for (R)-2-Amino-2-phenylbutanoic acid hydrochloride.

This category includes unused or expired solid (R)-2-Amino-2-phenylbutanoic acid hydrochloride, as well as contaminated disposables like weigh boats, gloves, and paper towels.

  • Container Selection: Use a designated, leak-proof hazardous solid waste container with a secure lid. Ensure the container is compatible with the chemical.

  • Collection: Carefully place the solid waste into the container. Avoid creating dust by minimizing agitation. If weighing out material, perform this in a chemical fume hood or a ventilated balance enclosure.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(R)-2-Amino-2-phenylbutanoic acid hydrochloride," and the date you first added waste to the container (accumulation start date). Also, indicate the primary hazard (e.g., "Irritant").

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials, such as strong oxidizing agents and strong acids[2].

This includes any solutions containing (R)-2-Amino-2-phenylbutanoic acid hydrochloride.

  • No Drain Disposal: Do not dispose of solutions containing this chemical down the drain.[3] While some non-hazardous aqueous solutions may be approved for drain disposal by local EHS, assume it is not permitted for this compound unless you have explicit approval.

  • Container Selection: Use a designated hazardous liquid waste container, typically a plastic or glass bottle with a screw-on cap. The container material must be compatible with the solvent used in the solution.

  • Collection: Carefully pour the liquid waste into the container, using a funnel to prevent spills. Do not mix incompatible waste streams.

  • Labeling: As with solid waste, label the container with "Hazardous Waste," the full chemical name, the approximate concentration, the solvent system (e.g., "in water"), and the accumulation start date.

  • Storage: Keep the container tightly sealed and stored in secondary containment (such as a plastic tub) within the SAA.

  • Disposable Labware: Items such as contaminated pipette tips should be placed in the solid hazardous waste container.

  • Non-disposable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, followed by ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[4] After this initial decontamination, the glassware can be washed according to standard laboratory procedures.

Spill Management: A Plan for Contingencies

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For a large spill of the solid powder outside of a fume hood, evacuate the immediate area to avoid inhalation.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For a large powder spill, consider a respirator.

  • Containment & Cleanup:

    • Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[2] Carefully sweep up the mixture and place it in the hazardous solid waste container.

    • Liquid Spills: Contain the spill with absorbent pads or booms. Absorb the liquid and place the used absorbent materials into the hazardous solid waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policy.

Empty Container Disposal

Empty containers that held (R)-2-Amino-2-phenylbutanoic acid hydrochloride must be handled properly to be considered non-hazardous.

  • Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water).

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5]

  • Defacing: Completely remove or deface the original label to prevent confusion.[6]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash (for plastic) or a designated broken glass box.[7]

Regulatory Framework: Understanding the "Why"

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[8] Laboratories are considered waste generators and are legally responsible for the proper characterization and disposal of the waste they produce. By following the procedures outlined above, you are not only ensuring a safe working environment but also fulfilling your legal obligations under RCRA.

Your institution's EHS department acts as the intermediary, managing the waste from the SAA to its final off-site treatment and disposal facility, ensuring that all regulatory requirements are met.[9]

By treating the disposal of (R)-2-Amino-2-phenylbutanoic acid hydrochloride with the same rigor as your experimental protocols, you contribute to a culture of safety, responsibility, and scientific excellence.

References

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Labor Security System. (2023, January 4). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-(S)-β-Phe-OH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylbutyric acid. National Institutes of Health. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • UNC Environmental, Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Laws and Regulations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

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